DL-Aspartic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-aminobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27881-03-4 | |
| Record name | Poly(DL-Aspartic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27881-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30859003 | |
| Record name | DL-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | DL-Aspartic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13953 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
617-45-8, 1783-96-6, 56-84-8 | |
| Record name | DL-Aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Asparagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-ASPARTIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aspartic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acid D,L-aspart | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28XF4669EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of DL-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid, a racemic mixture of the D- and L-enantiomers of aspartic acid, is a non-essential amino acid that plays a crucial role in various biochemical pathways and serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its physicochemical properties is paramount for its effective application in research, drug development, and industrial processes. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and visual representations of key processes.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, offering a consolidated reference for laboratory and development work.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | DL-2-Aminobutanedioic acid, DL-Aminosuccinic acid | [1][2] |
| Molecular Formula | C₄H₇NO₄ | [1] |
| Molecular Weight | 133.10 g/mol | [1][3] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | >300 °C (decomposes) | [1][4] |
| Density | 1.6603 g/cm³ at 13 °C | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 4.5 g/L | 25 | [6] |
| 1 M HCl | Soluble | Not Specified | [4] |
| Ethanol | Insoluble | Not Specified | [5] |
| Ether | Insoluble | Not Specified | [5] |
Table 3: Acidity and Spectroscopic Data of this compound
| Property | Value | Reference(s) |
| pKa₁ (α-carboxyl) | 1.99 | [6][7] |
| pKa₂ (side chain) | 3.90 | [6][7] |
| pKa₃ (α-amino) | 9.90 | [6][7] |
| Isoelectric Point (pI) | 2.98 | [7] |
| ¹H NMR (D₂O, pH 7.4) | δ 3.88-3.90 (m, 1H), δ 2.65-2.82 (m, 2H) | [5] |
| ¹³C NMR | Signals at approximately 39.25, 54.91, 177.0, 180.3 ppm | [8] |
| Infrared (IR) Spectrum | Characteristic peaks for N-H, C-H, C=O, and C-O stretching | [3][9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are foundational for ensuring accurate and reproducible results in a laboratory setting.
Determination of Melting Point
The melting point of this compound is determined using a capillary melting point apparatus.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.
-
A second, more precise measurement is performed with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For this compound, decomposition is typically observed at temperatures above 300 °C.[2][10]
Measurement of Aqueous Solubility
The solubility of this compound in water can be determined by the equilibrium saturation method.
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear, saturated solution is carefully withdrawn.
-
The concentration of this compound in the solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.[11][12]
Determination of pKa Values by Potentiometric Titration
The acid dissociation constants (pKa) of this compound are determined by potentiometric titration.
Methodology:
-
A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.[13][14][15]
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in scientific research and pharmaceutical development. The presented data, compiled from reputable sources, and the detailed experimental protocols offer a practical resource for laboratory professionals. The visualized workflows and pathways further enhance the comprehension of the characterization process and the biological relevance of this important amino acid. A thorough grasp of these properties is critical for the manipulation and application of this compound in various scientific and industrial contexts.
References
- 1. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. jascoinc.com [jascoinc.com]
- 4. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. mdpi.com [mdpi.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
The Dichotomous Role of DL-Aspartic Acid in Neurotransmission: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid, encompassing its two stereoisomers, L-Aspartic acid and D-Aspartic acid, holds a significant and complex role in the central nervous system (CNS). While L-Aspartate is a well-established excitatory neurotransmitter, the discovery of endogenous D-Aspartate has unveiled a new layer of complexity in glutamatergic signaling.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function in neurotransmission, with a focus on its interactions with glutamate receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience and drug development.
Core Mechanisms of this compound in Neurotransmission
Both L- and D-isomers of aspartic acid exert their primary effects through ionotropic and metabotropic glutamate receptors, albeit with differing affinities and functional outcomes. The primary target for both isomers is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[2][3]
Receptor Interactions
This compound interacts with several classes of glutamate receptors:
-
NMDA Receptors: Both L- and D-Aspartate act as agonists at the glutamate binding site of the NMDA receptor.[2][3] Activation of NMDA receptors requires the binding of both a glutamate-site agonist (like aspartate) and a co-agonist (glycine or D-serine) at the GluN1 subunit, as well as depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block.[2] This coincidence detection property is crucial for the receptor's role in learning and memory.
-
AMPA Receptors: D-Aspartate has been shown to act as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in contrast to its agonistic action at NMDA receptors.[4][5][6] It can inhibit kainate-induced AMPA receptor currents.[4][6] L-Aspartate, on the other hand, exhibits little to no significant activity at AMPA receptors.[4][5][6]
-
Kainate Receptors: The interaction of this compound with kainate receptors is less well-characterized. Some evidence suggests that kainate can reduce L-aspartate-induced currents in hippocampal neurons, hinting at a potential interaction.[6] However, specific binding affinities and functional consequences require further investigation.
-
Metabotropic Glutamate Receptors (mGluRs): D-Aspartate has been shown to activate some subtypes of metabotropic glutamate receptors, which are G-protein coupled receptors that modulate synaptic transmission and excitability.[7] L-Aspartate's role at mGluRs is also an area of ongoing research.
Quantitative Data on Receptor Interactions
The following table summarizes available quantitative data on the interaction of D- and L-Aspartic acid with glutamate receptors. It is important to note that these values can vary depending on the experimental system (e.g., specific receptor subunit composition, cell type, and assay conditions).
| Ligand | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| D-Aspartic Acid | AMPA | Kb (inhibitory constant) | 0.93 mM | Rat Hippocampal Neurons | [4] |
| L-Aspartic Acid | AMPA | EC50 (for L-glutamate-induced current) | No significant effect | Rat Hippocampal Neurons | [4][5] |
| L-Aspartic Acid | NMDA (reversed uptake) | EC50 | 0.8 mM | Salamander Retinal Glia | [8] |
| L-Glutamate | NMDA | EC50 | 2.3 µM | Mouse Embryonic Hippocampal Neurons | [9] |
| L-Glutamate | AMPA (quisqualate receptor) | EC50 (nondesensitizing) | 19 µM | Mouse Embryonic Hippocampal Neurons | [9] |
Signaling Pathways
The activation of NMDA receptors by D- or L-aspartate initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca2+).
NMDA Receptor Signaling Pathway
This influx of Ca2+ acts as a critical second messenger, activating a host of downstream enzymes and signaling molecules, including:
-
Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII): These are key mediators of synaptic plasticity.
-
Protein Kinase C (PKC): Involved in the modulation of ion channels and receptors.
-
Neuronal Nitric Oxide Synthase (nNOS): Produces nitric oxide, a retrograde messenger that can enhance presynaptic neurotransmitter release.
Ultimately, these pathways converge on the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and protein synthesis that underlie long-term potentiation (LTP), a cellular correlate of learning and memory.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's role in neurotransmission. Below are outlines of key experimental protocols.
Radioligand Binding Assay for NMDA Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for the NMDA receptor.
Materials:
-
Rat cortical synaptosomes or cell membranes expressing recombinant NMDA receptors.
-
Radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist).[10]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled this compound and other competing ligands.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation.[11] Resuspend the final pellet in binding buffer.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound and the membrane preparation. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor ligand (e.g., unlabeled glutamate).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[11] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC₅₀ value of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through NMDA receptors in response to this compound application.[5][12]
Materials:
-
Acutely prepared brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂; bubbled with 95% O₂/5% CO₂.[13]
-
Internal pipette solution containing (in mM): e.g., 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2-7.3.
-
This compound and relevant pharmacological agents (e.g., NMDA receptor antagonists, glycine).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures and place them in a recording chamber continuously perfused with aCSF.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[14]
-
Seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[15]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[12][15]
-
Recording: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record inward currents. Apply this compound (with a co-agonist like glycine) to the perfusion solution and record the resulting current. To isolate NMDA receptor currents, experiments can be performed in the presence of AMPA and kainate receptor antagonists and in Mg2+-free aCSF or at a depolarized holding potential.
-
Data Analysis: Analyze the amplitude, kinetics (rise and decay times), and dose-response relationship of the recorded currents.
In Vivo Microdialysis
This technique is used to measure the extracellular concentration of this compound in the brain of a freely moving animal.[16][17][18]
Materials:
-
Microdialysis probe with a semi-permeable membrane.
-
Stereotaxic apparatus for probe implantation.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
High-performance liquid chromatography (HPLC) system with fluorescence detection or mass spectrometry for sample analysis.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[17]
-
Sample Collection: Collect the dialysate, which contains molecules that have diffused across the probe's membrane from the extracellular fluid, in timed fractions.
-
Stimulation (Optional): To study release, a depolarizing agent (e.g., high potassium solution) or a specific pharmacological agent can be infused through the probe (reverse dialysis).
-
Analysis: Analyze the concentration of D- and L-Aspartic acid in the dialysate fractions using a sensitive analytical technique like HPLC with pre-column derivatization and fluorescence detection.
-
Data Interpretation: The measured concentrations in the dialysate reflect the relative changes in the extracellular levels of aspartate in the brain.
Aspartate-Induced Excitotoxicity
Excessive activation of NMDA receptors by high concentrations of glutamate or aspartate can lead to a pathological process known as excitotoxicity, characterized by a massive influx of Ca2+ that triggers apoptotic and necrotic cell death pathways. This is implicated in various neurological disorders, including stroke and neurodegenerative diseases.
Aspartate-Induced Excitotoxicity
Conclusion
This compound plays a multifaceted role in neurotransmission, acting primarily through glutamate receptors to modulate synaptic activity and plasticity. The distinct actions of the L- and D-isomers, particularly their opposing effects at AMPA receptors, highlight the intricate nature of glutamatergic signaling. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting neurological and psychiatric disorders where aspartate-mediated neurotransmission is dysregulated. Further research is warranted to fully elucidate the physiological and pathological significance of this compound in the central nervous system.
References
- 1. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - ProQuest [proquest.com]
- 6. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Release of L-aspartate by reversal of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. axolbio.com [axolbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Endogenous Functions of D- and L-Aspartic Acid Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distinct and crucial roles of L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp), focusing on their endogenous functions within the nervous and endocrine systems. This document details their metabolic pathways, signaling cascades, and physiological effects, supported by quantitative data and established experimental protocols.
Introduction to Aspartic Acid Isoforms
Aspartic acid, an α-amino acid, exists in two stereoisomeric forms: L-aspartic acid and D-aspartic acid. While the L-isomer is a fundamental component of proteins, both isoforms serve as critical signaling molecules.[1] L-Asp is widely recognized as a proteinogenic amino acid and an excitatory neurotransmitter.[2] D-Asp, conversely, is a non-canonical D-amino acid that plays significant roles as a neurotransmitter and a key regulator in the neuroendocrine system.[3][4]
The endogenous synthesis of D-Asp from L-Asp is catalyzed by the enzyme aspartate racemase.[5][6] In mammals, serine racemase has also been shown to exhibit aspartate racemase activity, contributing to D-Asp production in the brain.[7][8] The degradation of D-Asp is primarily carried out by the FAD-dependent enzyme D-aspartate oxidase (DDO), which is crucial for regulating its physiological levels.[9][10][11]
Endogenous Functions of L-Aspartic Acid
L-aspartic acid is a non-essential amino acid with multifaceted roles in cellular metabolism and signaling.
-
Protein Synthesis: As one of the 22 proteinogenic amino acids, L-Asp is a fundamental building block for protein biosynthesis.[1]
-
Excitatory Neurotransmitter: L-Asp functions as an excitatory neurotransmitter in the central nervous system (CNS), similar to glutamate.[2][12] It binds to and activates glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, contributing to the propagation of electrical signals between neurons.[2][13] Studies on cerebrocortical synaptosomes confirm that L-Asp is released from nerve terminals through calcium-dependent exocytotic mechanisms, supporting its role as a classical neurotransmitter.[14]
-
Metabolic Hub: L-Asp is a key intermediate in several metabolic pathways, including the urea cycle, the malate-aspartate shuttle for transporting NADH into mitochondria, and the synthesis of other amino acids and nucleotides.[2][15]
Endogenous Functions of D-Aspartic Acid
Once considered rare in mammals, D-Asp is now established as a vital signaling molecule with specific temporal and spatial expression patterns. It is abundant in the brain during embryonic development and its concentration decreases significantly after birth, coinciding with the expression of D-aspartate oxidase.[3][9] Conversely, in endocrine tissues, D-Asp levels increase postnatally.[9]
Role in the Central Nervous System
D-Asp acts as a neurotransmitter or neuromodulator, primarily by interacting with NMDA receptors.[3][16][17][18] It is found in synaptosomes and synaptic vesicles and is released in response to neuronal stimulation.[3][16] By binding to the glutamate site on the NMDA receptor, D-Asp plays a role in synaptic plasticity, which is fundamental for learning and memory.[9][19][20][21]
Signaling Pathway in Neurons: The binding of D-Asp (or glutamate) to the NMDA receptor, along with a co-agonist like D-serine or glycine, and subsequent membrane depolarization to relieve magnesium (Mg²⁺) block, leads to the opening of the receptor's ion channel.[22] This allows an influx of calcium ions (Ca²⁺), which acts as a second messenger to activate downstream signaling cascades, influencing gene expression and synaptic strength.
Role in the Endocrine System
D-Asp is a critical regulator of hormone synthesis and secretion, particularly along the Hypothalamus-Pituitary-Gonadal (HPG) axis.[23][24]
-
Hypothalamus: D-Asp stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[3][23]
-
Pituitary Gland: It promotes the secretion of Luteinizing Hormone (LH), Prolactin (PRL), and Growth Hormone (GH).[3][9]
-
Testes: In testicular Leydig cells, D-Asp directly stimulates the synthesis and release of testosterone.[23][25]
Administration of D-Asp has been shown to increase serum levels of LH and testosterone in both humans and rats.[23] The mechanism in the pituitary involves cGMP as a second messenger, while in the testes, it involves cAMP.[23]
Quantitative Data on Aspartic Acid Isoforms
The concentration of D-Asp and L-Asp varies significantly across different tissues and developmental stages.
| Tissue | Species | D-Aspartate Conc. (nmol/g) | L-Aspartate Conc. (nmol/g) | Reference |
| Nervous System | ||||
| Cerebral Cortex (Neonatal) | Rat | ~350 | >10,000 | [23][26] |
| Cerebral Cortex (Adult) | Rat | ~40 | >10,000 | [23][26] |
| Hippocampus (Adult) | Rat | High concentration | High concentration | [26] |
| Pineal Gland (Adult) | Rat | ~800 (Highest in body) | ~6,000 | [23][27] |
| Pituitary Gland (Adult) | Rat | ~450 | ~7,000 | [23][28] |
| Endocrine System | ||||
| Testes (Adult) | Rat | ~120 | ~2,500 | [23][28] |
| Adrenal Gland (3-week-old) | Rat | High concentration | High concentration | [26] |
Note: Concentrations are approximate and can vary based on the specific study and analytical methods used.
Experimental Protocols and Methodologies
The accurate quantification and chiral separation of D- and L-aspartic acid are critical for research. High-Performance Liquid Chromatography (HPLC) is the most common technique.
General Workflow for Aspartate Isomer Analysis
A typical experimental workflow involves sample preparation, derivatization to enable detection and chiral separation, followed by chromatographic analysis.
Detailed Protocol: HPLC with Pre-column Derivatization
This method allows for the sensitive and simultaneous determination of D- and L-aspartic acid.[29][30]
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Precipitate proteins using an agent like trichloroacetic acid (TCA).
-
Centrifuge and collect the supernatant containing the free amino acids.
-
-
Derivatization:
-
Mix the sample supernatant with a derivatizing agent. A common choice is o-phthaldialdehyde (OPA) combined with a chiral thiol, such as N-acetyl-L-cysteine (NAC).[29]
-
This reaction forms fluorescent, diastereomeric isoindole derivatives that can be separated on a standard reverse-phase column. The reaction is rapid, typically completing within minutes at room temperature.[30]
-
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).[31]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Detection and Quantification:
-
Detector: Fluorescence detector (e.g., excitation at 330 nm, emission at 450 nm).
-
Quantification: Calculate concentrations by comparing the peak areas of the sample to those of known standards for D- and L-aspartic acid. The method can be sensitive enough to detect picomole levels of D-aspartate.[29]
-
Conclusion and Future Directions
L-aspartic acid and D-aspartic acid, while structurally similar, possess distinct and non-redundant endogenous functions. L-Asp is crucial for primary metabolism and acts as a widespread excitatory neurotransmitter. D-Asp serves as a highly specific signaling molecule, playing pivotal roles in nervous system development and the regulation of the neuroendocrine axis.
For drug development professionals, the targeted modulation of D-Asp signaling presents opportunities for therapeutic intervention in areas such as hormonal imbalances, infertility, and neurological disorders.[19][21] Future research should focus on further elucidating the specific receptors for D-Asp beyond the NMDA receptor, developing more potent and selective modulators of aspartate racemase and D-aspartate oxidase, and exploring the clinical applications of D-Asp supplementation and inhibition.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. thebehavioralscientist.com [thebehavioralscientist.com]
- 3. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Aspartate racemase - Wikipedia [en.wikipedia.org]
- 6. Amino acid racemases: functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Serine racemase is involved in d-aspartate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 10. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-aspartate oxidase - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. How D-Aspartic Acid Functions in the Body [verywellhealth.com]
- 20. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. NMDA receptor - Wikipedia [en.wikipedia.org]
- 23. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tigerfitness.com [tigerfitness.com]
- 26. pnas.org [pnas.org]
- 27. examine.com [examine.com]
- 28. researchgate.net [researchgate.net]
- 29. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. RP-HPLC chiral separations of glutamic acid and aspartic acid: Ingenta Connect [ingentaconnect.com]
DL-Aspartic Acid: A Cornerstone in Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid, encompassing both its L- and D-enantiomers, represents a critical nexus in cellular metabolism. While L-aspartic acid is a proteinogenic amino acid fundamental to protein synthesis, both isomers serve as vital precursors to a wide array of essential biomolecules.[1] This technical guide provides a comprehensive overview of the role of this compound in key biosynthetic pathways, including the synthesis of other amino acids, purine and pyrimidine nucleotides, and bacterial cell wall components. The document details the enzymatic conversions of aspartic acid, presents quantitative kinetic data for key enzymes, outlines detailed experimental protocols, and provides visual representations of the discussed pathways and workflows.
L-Aspartic Acid as a Precursor
L-Aspartic acid is a non-essential amino acid in humans, primarily synthesized through the transamination of the citric acid cycle intermediate, oxaloacetate.[1][2] This reaction is most commonly catalyzed by aspartate aminotransferase. Beyond its role in protein synthesis, L-aspartate is a pivotal precursor in several major biosynthetic pathways.
Amino Acid Biosynthesis
In plants and microorganisms, L-aspartate is the progenitor of the "aspartate family" of amino acids, which includes the essential amino acids lysine, methionine, threonine, and isoleucine, as well as asparagine.[3][4][5] The biosynthesis of these amino acids is a complex, branched pathway subject to intricate allosteric regulation, primarily at the level of aspartokinase, the enzyme catalyzing the first committed step.[6][7]
Nucleotide Biosynthesis
L-Aspartic acid is indispensable for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[6][8][9]
-
Purine Biosynthesis: Aspartate provides one of the nitrogen atoms (N1) for the purine ring during the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[10][11][12][13] Furthermore, aspartate donates the amino group in the conversion of IMP to adenylosuccinate, a direct precursor to AMP.[8][12]
-
Pyrimidine Biosynthesis: The pyrimidine ring is constructed from carbamoyl phosphate and aspartate.[1][3][4][14] Aspartate provides three of the four carbon atoms and one nitrogen atom of the pyrimidine ring.[15] The initial committed step is the condensation of carbamoyl phosphate and aspartate, catalyzed by aspartate transcarbamoylase.[4][14]
D-Aspartic Acid in Biosynthesis
While less abundant than its L-isomer, D-aspartic acid plays crucial roles in specialized biosynthetic processes, particularly in bacteria and the nervous and endocrine systems of mammals.[1][16]
Bacterial Peptidoglycan Synthesis
D-Aspartic acid is a component of the peptidoglycan cell wall in some bacteria, contributing to its structural integrity.[17][18] The incorporation of D-aspartate into the peptidoglycan precursor is a multi-step process involving specific enzymes such as D-aspartate ligase.[11][19] The D-aspartate itself is generated from L-aspartate by the enzyme aspartate racemase.[8][16][20][21]
Neuromodulation and Endocrine Function
In mammals, D-aspartic acid functions as a neurotransmitter and neuromodulator.[16][22] It is synthesized from L-aspartic acid by aspartate racemase and is involved in regulating neurogenesis and hormone production.[16][20][22]
Key Enzymes and Quantitative Data
The enzymatic conversion of this compound is central to its role as a biosynthetic precursor. The following tables summarize key kinetic parameters for the principal enzymes involved.
| Enzyme | Organism/Isoform | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) | Inhibitor(s) | Reference(s) |
| Aspartate Aminotransferase | Bacillus sp. strain YM-2 | L-Aspartate | 3.0 | - | - | - | [22] |
| α-Ketoglutarate | 2.6 | - | - | - | [22] | ||
| Sheep Liver (Cytoplasmic) | L-Aspartate | 2.96 ± 0.20 | - | - | Adipate, 2-Oxoglutarate | [23] | |
| 2-Oxoglutarate | 0.093 ± 0.010 | - | - | [23] | |||
| Sheep Liver (Mitochondrial) | L-Aspartate | 0.40 ± 0.12 | - | - | - | [23] | |
| 2-Oxoglutarate | 0.98 ± 0.14 | - | - | [23] | |||
| Aspartate Racemase | Parafannyhessea umbonata | L-Arginine | 0.167 - 0.885 | 5.86 - 61.5 | - | - | [24] |
| Rat Brain | L-Serine | ~10 | - | 5 µmol/mg/h | - | [24] | |
| D-Serine | ~60 | - | 22 µmol/mg/h | - | [24] | ||
| Aspartokinase | Escherichia coli AKIII | Aspartate | - | - | - | L-Lysine | [2][23] |
| Arabidopsis thaliana AK1 | Aspartate | - | - | - | L-Lysine, S-Adenosylmethionine (synergistic) | [25] | |
| Arabidopsis thaliana AK2 | Aspartate | - | - | - | L-Lysine | [25] | |
| Arabidopsis thaliana AK3 | Aspartate | - | - | - | L-Lysine | [25] | |
| Rhodospirillum tenue | Aspartate | - | - | - | L-Lysine, L-Threonine (concerted), L-Threonine + L-Methionine (concerted) | [21][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a biosynthetic precursor.
Protocol 1: Purification of His-tagged Recombinant Aspartate Aminotransferase
This protocol describes the purification of a 6xHis-tagged aspartate aminotransferase (AST) from Escherichia coli using immobilized metal affinity chromatography (IMAC).[5][15]
1. Expression of Recombinant AST: a. Transform E. coli BL21(DE3) cells with an expression vector containing the gene for His-tagged AST. b. Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD_600_ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for an additional 4-5 hours at 37°C. d. Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
2. Cell Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. b. Lyse the cells by sonication on ice or by using a French press. c. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Affinity Chromatography: a. Equilibrate a Ni-NTA agarose column with lysis buffer.[19] b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged AST with elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH_2_PO_4_, 300 mM NaCl, 250 mM imidazole, pH 8.0).[19]
4. Analysis and Storage: a. Analyze the purified protein fractions by SDS-PAGE to assess purity. b. Determine the protein concentration using a standard method (e.g., Bradford assay). c. Store the purified enzyme in a suitable buffer (e.g., containing glycerol) at -20°C or -80°C.
Protocol 2: Spectrophotometric Assay of Aspartate Aminotransferase Activity
This assay measures AST activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.[3][20][22] The decrease in absorbance at 340 nm is monitored.
1. Reagent Preparation: a. Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4. b. Substrate Solution: Prepare a solution containing L-aspartate and α-ketoglutarate in assay buffer. c. NADH Solution: Prepare a fresh solution of NADH in assay buffer. d. Malate Dehydrogenase (MDH): A commercially available solution. e. Enzyme Solution: Dilute the purified AST or biological sample to an appropriate concentration in assay buffer.
2. Assay Procedure: a. In a cuvette, combine the assay buffer, substrate solution, NADH solution, and MDH. b. Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background absorbance change. c. Initiate the reaction by adding the enzyme solution and mix immediately. d. Monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.
3. Calculation of Activity: a. Calculate the rate of NADH oxidation (ΔA_340_/min) from the linear portion of the reaction curve. b. Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min).
Protocol 3: HPLC-Based Assay for Aspartate Racemase Activity
This protocol is designed to measure the conversion of L-aspartate to D-aspartate catalyzed by aspartate racemase. The enantiomers are separated and quantified by high-performance liquid chromatography (HPLC) after derivatization.
1. Enzymatic Reaction: a. Prepare a reaction mixture containing the enzyme source (purified aspartate racemase or cell lysate), L-aspartate, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). b. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. c. Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation. d. Centrifuge to remove precipitated protein.
2. Derivatization of Amino Acids: a. To the supernatant, add a derivatizing agent that allows for chiral separation and detection (e.g., o-phthaldialdehyde (OPA) with a chiral thiol like N-acetyl-L-cysteine). b. Allow the derivatization reaction to proceed according to the specific reagent's protocol.
3. HPLC Analysis: a. Inject the derivatized sample onto a reverse-phase HPLC column. b. Use a suitable mobile phase gradient to separate the D- and L-aspartate derivatives. c. Detect the derivatives using a fluorescence or UV detector. d. Quantify the amounts of D- and L-aspartate by comparing the peak areas to those of known standards.
4. Calculation of Activity: a. Calculate the amount of D-aspartate produced over time to determine the enzyme activity.
Protocol 4: Quantitative Analysis of Amino Acids by LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of amino acids, including aspartate, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8][9][16][17][27][28]
1. Sample Preparation: a. For biological fluids (e.g., serum, plasma), perform protein precipitation by adding a solvent like methanol or acetonitrile. b. For tissues, homogenize the sample in a suitable buffer and then perform protein precipitation. c. Centrifuge to pellet the precipitated proteins and collect the supernatant. d. The supernatant can be directly analyzed or further purified using solid-phase extraction if necessary.
2. LC-MS/MS Analysis: a. Inject the prepared sample onto an appropriate LC column (e.g., a HILIC or mixed-mode column) for separation of the amino acids. b. Use a suitable mobile phase gradient. c. The eluent from the LC is introduced into the mass spectrometer. d. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each amino acid based on its unique precursor-to-product ion transition. e. Use isotopically labeled internal standards for each amino acid to ensure accurate quantification.
3. Data Analysis: a. Integrate the peak areas for each amino acid and its corresponding internal standard. b. Generate a calibration curve using known concentrations of amino acid standards. c. Calculate the concentration of each amino acid in the sample based on the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biosynthetic pathways and experimental workflows involving this compound.
Conclusion
This compound holds a central position in the metabolic landscape, serving as a fundamental building block for a diverse range of macromolecules essential for life. Its roles extend from being a constituent of proteins to a key precursor in the synthesis of other amino acids and the nucleic acid bases. The enzymatic pathways that utilize both L- and D-aspartate are highly regulated and present potential targets for the development of novel therapeutics and herbicides. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals working to further elucidate and manipulate these critical biosynthetic processes.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Structures of R- and T-state Escherichia coli aspartokinase III. Mechanisms of the allosteric transition and inhibition by lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. microbenotes.com [microbenotes.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. Aslfm, the D-aspartate ligase responsible for the addition of D-aspartic acid onto the peptidoglycan precursor of Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. A CLOSER LOOK AT PYRIMIDINE SYNTHESIS | Austin Tommy [austintommy.com.ng]
- 15. researchgate.net [researchgate.net]
- 16. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activation of D-aspartic acid for incorporation into peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. AST/GOT Detection Assay [protocols.io]
- 21. Aspartate racemase - Wikipedia [en.wikipedia.org]
- 22. sciencellonline.com [sciencellonline.com]
- 23. pharmacy180.com [pharmacy180.com]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. Allosteric monofunctional aspartate kinases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Concerted feedback inhibition of the aspartokinase of Rhodospirillum tenue by threonine and methionine: a novel pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. zivak.com [zivak.com]
A Technical Guide to the Racemic Properties of DL-Aspartic Acid
Abstract: This document provides a comprehensive technical overview of DL-Aspartic acid, a racemic mixture of D- and L-aspartic acid. It is intended for researchers, scientists, and professionals in drug development. The guide covers the core physicochemical properties of the racemic mixture and its constituent enantiomers, details various experimental methods for its resolution, and outlines analytical techniques for enantiomeric characterization. Furthermore, it explores the distinct biological significance of D-aspartic acid, focusing on its role as a signaling molecule in the nervous and endocrine systems, complete with diagrams of key signaling pathways.
Introduction
Aspartic acid is an α-amino acid crucial for the biosynthesis of proteins.[1] It exists as two stereoisomers, or enantiomers: L-aspartic acid and D-aspartic acid. While the L-isomer is one of the 22 proteinogenic amino acids, the D-form has more specialized, non-proteinogenic roles, notably as a neurotransmitter and neuromodulator.[1] Chemical synthesis of aspartic acid typically results in a 1:1 mixture of both enantiomers, known as this compound or a racemic mixture.[1] This mixture is optically inactive because the opposing optical rotations of the D- and L-enantiomers cancel each other out.
Given the distinct biological activities of each enantiomer, the separation (resolution) of this racemic mixture and the accurate analysis of enantiomeric composition are critical in pharmaceutical research, drug development, and neuroscience. This guide details the fundamental properties, separation protocols, and analytical workflows relevant to this compound.
Physicochemical Properties
This compound is a white, crystalline powder.[2] Unlike its constituent enantiomers, the racemic mixture exhibits no optical rotation. A key characteristic of its solid-state is that it crystallizes as a true racemic compound, where both enantiomers are present in the same crystal lattice, rather than as a conglomerate of separate D- and L-crystals.[3][4] The quantitative physicochemical properties of this compound and its individual enantiomers are summarized below.
| Property | This compound | L-Aspartic Acid | D-Aspartic Acid |
| CAS Number | 617-45-8[1] | 56-84-8[1] | 1783-96-6[1] |
| Molecular Formula | C₄H₇NO₄[5] | C₄H₇NO₄[6] | C₄H₇NO₄[6] |
| Molar Mass | 133.10 g/mol [5] | 133.10 g/mol [6] | 133.10 g/mol [6] |
| Melting Point | >300 °C (decomposes) | 270 °C[1] | >300 °C |
| Solubility in Water | 5.0 g/L (25 °C) | 4.5 g/L (25 °C)[1] | ~10 mg/mL in PBS (pH 7.2)[7] |
| Density | 1.7 g/cm³[1] | 1.66 g/cm³[6] | - |
| Acidity (pKa) | pKₐ₁: ~1.9, pKₐ₂: ~3.9, pKₐ₃: ~9.9[1] | pKₐ₁: 1.99, pKₐ₂: 3.90, pKₐ₃: 9.90[1] | - |
| Optical Rotation, [α] | 0° (optically inactive) | +25.0° (c=1.97 in 6N HCl, 20°C)[6] | -25.0° (expected enantiomer) |
Resolution of this compound
The separation of D- and L-aspartic acid from the racemic mixture is a critical step for both analytical and preparative purposes. This can be achieved through several methods, most notably chromatography and enzymatic resolution.
Figure 1: General workflow for the resolution of this compound.
Chromatographic Methods
Chromatography is a powerful technique for separating enantiomers. This can be done directly, using a chiral stationary phase (CSP), or indirectly, by first derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.
This protocol describes an indirect method for the chiral separation of this compound using L-arginine as a chiral selector impregnated into the TLC plate.[8][9]
-
Materials:
-
Silica gel-G
-
L-arginine
-
This compound standard
-
Mobile Phase: Butanol, glacial acetic acid, water (70:10:20 v/v)
-
Sample Solvent: 17% ammonia solution
-
Visualizing Agent: Ninhydrin in butanol
-
-
Preparation of Chiral TLC Plates:
-
Procedure:
-
Prepare a 10 mg/mL sample solution of this compound in 17% ammonia, then dilute with water.[8]
-
Spot 5 µL of the sample solution onto the activated chiral TLC plate.[8]
-
Develop the chromatogram in a saturated tank containing the butanol:acetic acid:water mobile phase.[8]
-
After development, remove the plate and dry it completely.
-
Spray the plate with the ninhydrin solution and heat to visualize the separated spots.
-
Enzymatic Resolution
Enzymatic resolution leverages the high stereospecificity of enzymes, which typically catalyze reactions involving only one enantiomer of a chiral substrate.
This method involves the asymmetric hydrolysis of N-acetyl-DL-aspartic acid. The mold acylase enzyme selectively hydrolyzes the N-acetyl-L-aspartic acid, leaving the N-acetyl-D-aspartic acid unreacted.[10]
-
Materials:
-
N-acetyl-DL-aspartic acid (substrate)
-
Purified mold acylase (e.g., from Aspergillus oryzae)
-
Phosphate buffer (pH 7.8)
-
Hydrochloric acid (for subsequent hydrolysis)
-
-
Procedure:
-
Prepare a ~0.1 M solution of N-acetyl-DL-aspartic acid in water.
-
Adjust the pH to 7.8 with a suitable base and add the purified mold acylase enzyme.[10]
-
Incubate the mixture at 38 °C for approximately 48 hours.[10] During this time, the enzyme will convert N-acetyl-L-aspartic acid to L-aspartic acid and acetate.
-
Stop the reaction (e.g., by boiling to denature the enzyme).
-
Separate the resulting L-aspartic acid from the unreacted N-acetyl-D-aspartic acid using techniques like ion-exchange chromatography or fractional crystallization.
-
The isolated N-acetyl-D-aspartic acid can then be hydrolyzed (e.g., by refluxing with HCl) to yield pure D-aspartic acid.
-
Analytical Characterization of Enantiomers
Once separation is achieved, or to determine the enantiomeric composition of a mixture, several analytical techniques can be employed. The goal is often to determine the enantiomeric excess (e.e.), which quantifies the purity of the sample.
Figure 2: General workflow for determining the enantiomeric excess of an aspartic acid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR is inherently an achiral technique, it can be used to distinguish between enantiomers by adding a chiral differentiating agent to the sample. This agent interacts with the D and L enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable peaks in the NMR spectrum.[11]
This protocol outlines a general method for determining the enantiomeric ratio of an aspartic acid sample using a chiral differentiating agent.[11]
-
Materials:
-
Aspartic acid sample (mixture of enantiomers)
-
Deuterated solvent (e.g., D₂O)
-
Chiral differentiating agent (e.g., an oligopeptide or a chiral lanthanide shift reagent)
-
NMR spectrometer
-
-
Procedure:
-
Dissolve a known quantity of the aspartic acid sample in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample. A single set of peaks corresponding to aspartic acid will be observed.
-
Add a molar equivalent of the chiral differentiating agent to the NMR tube.
-
Acquire a second ¹H NMR spectrum. In the presence of the agent, the chiral interactions will cause a chemical shift non-equivalence.[11] A key proton signal (e.g., the C3 proton) will split into two distinct sets of peaks, one for the D-enantiomer complex and one for the L-enantiomer complex.[11]
-
Integrate the areas of the two separated peaks. The ratio of these integrals corresponds directly to the enantiomeric ratio of the sample.
-
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is one of the most common and accurate methods for determining enantiomeric purity. Direct methods using a chiral stationary phase (CSP) are often preferred as they require minimal sample preparation.[12]
This protocol describes the separation of underivatized this compound using a macrocyclic glycopeptide-based CSP.[12]
-
Instrumentation & Materials:
-
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the aspartic acid sample in the mobile phase or a compatible solvent.
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Run the chromatogram isocratically. The D- and L-enantiomers will elute at different retention times.
-
Quantify the amount of each enantiomer by integrating the area of their respective peaks. Calculate the enantiomeric excess from these areas.
-
Biological Significance and Signaling Pathways of D-Aspartic Acid
While L-aspartic acid is a fundamental building block of proteins, D-aspartic acid (D-Asp) functions as an endogenous signaling molecule, particularly in the neuroendocrine and reproductive systems.[13][14] It is synthesized in tissues by the enzyme aspartate racemase, which converts L-Asp to D-Asp.[13]
Signaling in Testicular Function
In the testis, D-Asp is a key regulator of steroidogenesis. It acts on Leydig cells to stimulate the synthesis and release of testosterone. This action is mediated through a cAMP-dependent signaling pathway that upregulates the expression of the Steroidogenic Acute Regulatory (StAR) protein, a critical factor in testosterone biosynthesis.[15][16]
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiomeric crystallization from DL-aspartic and DL-glutamic acids: implications for biomolecular chirality in the origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Aspartic Acid [drugfuture.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Involvement of L-Aspartic Acid in the Urea Cycle
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the pivotal role of L-Aspartic acid in the urea cycle, a critical metabolic pathway for nitrogen waste disposal. It addresses the common misconception regarding DL-Aspartic acid and focuses on the biochemically active L-isomer. The content covers the core biochemical reactions, quantitative data, experimental methodologies, and visual pathways to provide a comprehensive resource for the scientific community.
Introduction: Clarifying the Role of Aspartic Acid Isomers
Aspartic acid exists in two stereoisomeric forms: L-Aspartic acid and D-Aspartic acid. While the user's query specified the racemic mixture this compound, it is crucial to note that only L-Aspartic acid is directly involved in the urea cycle.[1] The enzymes of this pathway are stereospecific and recognize only the L-isomer as a substrate. D-Aspartic acid, while having roles in neurodevelopment and hypothalamic regulation, does not participate in urea synthesis.[1] Therefore, this guide will exclusively focus on the functions of L-Aspartic acid.
The urea cycle is a series of biochemical reactions that converts highly toxic ammonia into the less toxic compound urea, which is then excreted.[2][3] This process is primarily carried out in the liver.[4] L-Aspartic acid plays an indispensable role by providing the second nitrogen atom required for the synthesis of urea, linking this pathway with other major metabolic routes like the citric acid cycle.[5][6]
Biochemical Mechanism of L-Aspartic Acid in the Urea Cycle
L-Aspartic acid enters the urea cycle in the cytosol. Its entry point is the condensation reaction with L-citrulline, which is synthesized in the mitochondria and transported to the cytosol.[7]
Reaction: L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi
This reaction is catalyzed by the enzyme Argininosuccinate Synthetase (ASS) .[8][9][10] The reaction proceeds in two main steps:
-
Activation of Citrulline: The ureido (urea-like) group of citrulline attacks the α-phosphate of ATP, forming a reactive citrullyl-AMP intermediate and releasing pyrophosphate (PPi).[9]
-
Condensation: The α-amino group of L-Aspartate then performs a nucleophilic attack on the imino carbon of the citrullyl-AMP intermediate. This results in the formation of argininosuccinate and the release of AMP.[8][9] The attack by aspartate is the rate-limiting step of this enzymatic reaction.[9]
The argininosuccinate is subsequently cleaved by argininosuccinate lyase (ASL) into arginine and fumarate. The nitrogen atom from L-aspartate is retained in the arginine molecule, which is then hydrolyzed by arginase to produce urea and regenerate ornithine. The carbon skeleton of L-aspartate is released as fumarate, directly linking the urea cycle to the citric acid cycle.[1][6]
Quantitative Data
The efficiency and rate of the urea cycle are influenced by substrate availability and enzyme kinetics. Below is a summary of relevant quantitative data.
| Parameter | Value | Organism/Conditions | Reference |
| L-Aspartate Concentration | |||
| Basal Plasma Level | ~11 µmol/L | Human | [11] |
| Hepatocyte Concentration | Varies (influenced by transamination) | Rat | [12] |
| Argininosuccinate Synthetase (ASS) Properties | |||
| Apparent Melting Temperature (TM) | 48.1 °C | Human | [13] |
| Endogenous Concentration in Liver | 11 ± 1 to 44 ± 5 nM | Mouse | [13] |
| Michaelis Constant (Km) for L-Aspartate | Not consistently reported in searched literature | ||
| Maximum Velocity (Vmax) | Not consistently reported in searched literature |
Note: Specific kinetic values for ASS can vary significantly based on the source organism, purification methods, and assay conditions. The literature reviewed did not provide consistent Km or Vmax values for L-aspartate.
Experimental Protocols
Understanding the role of L-aspartate in the urea cycle relies on robust experimental assays. Below are outlines of key methodologies.
This protocol provides a sensitive method for measuring ASS activity in crude tissue homogenates or cell lysates by tracking the conversion of radiolabeled aspartate.
Principle: The assay measures the formation of [14C]fumarate from L-[U-14C]aspartate. The product, argininosuccinate, is cleaved by exogenously added argininosuccinase and arginase. The resulting [14C]fumarate is then measured.[14]
Materials:
-
L-[U-14C]aspartate
-
L-citrulline
-
ATP and an ATP-generating system (e.g., creatine phosphate and creatine kinase)
-
Argininosuccinase
-
Arginase
-
Tissue homogenate or cell lysate
-
Dowex-50 ion-exchange resin
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing an appropriate buffer (e.g., potassium phosphate, pH 7.5), L-citrulline, ATP, the ATP-generating system, argininosuccinase, and arginase.
-
Add the tissue homogenate or cell lysate to the reaction mixture.
-
Initiate the reaction by adding L-[U-14C]aspartate of a known specific radioactivity.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by acidification (e.g., with perchloric acid).
-
Separate the product, [14C]fumarate (and its hydrated form, malate), from the unreacted [14C]aspartate using a small Dowex-50 column. The negatively charged fumarate and malate will elute with water, while the positively charged aspartate remains bound to the column.[14]
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Calculate the amount of product formed based on the specific activity of the L-[U-14C]aspartate. One to two nanomoles of product can be accurately measured with this method.[14]
This coupled assay can be used to indirectly assess the pathway's function by measuring the activity of the subsequent enzyme, ASL.
Principle: This assay measures the production of arginine from argininosuccinate by ASL. The arginine produced is then acted upon by added arginase to produce urea, which is quantified.[15]
Materials:
-
Cell lysate from cultured cells (e.g., patient-derived fibroblasts)
-
Argininosuccinic acid solution
-
Arginase (from bovine liver)
-
Phosphate buffer (pH 7.5)
-
Urea quantification kit (e.g., colorimetric assay)
Procedure:
-
Culture cells (e.g., fibroblasts from patients with suspected urea cycle disorders) to 80-90% confluency.[16]
-
Prepare a cell lysate by washing cells with ice-cold PBS and lysing them in a suitable buffer.[16]
-
Determine the total protein concentration of the lysate (e.g., using a Bradford assay).[16]
-
Set up the reaction by incubating the cell lysate with a known concentration of argininosuccinic acid and an excess of arginase in a phosphate buffer at 37°C.[15]
-
After a set incubation time, stop the reaction.
-
Measure the amount of urea produced using a standard colorimetric assay.
-
Calculate the specific activity of ASL based on the amount of urea produced per unit of time per milligram of protein.
Visualizations: Pathways and Workflows
Caption: The Urea Cycle pathway, highlighting the cytosolic entry of L-Aspartate.
Caption: Workflow for the radiochemical assay of Argininosuccinate Synthetase (ASS).
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthyhey.com [healthyhey.com]
- 3. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]
- 6. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 10. oxfordreference.com [oxfordreference.com]
- 11. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Historical Context of Aspartic Acid Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of amino acids in the 19th century marked a pivotal moment in the nascent fields of organic chemistry and biochemistry. These fundamental building blocks of proteins were gradually unveiled through meticulous and often arduous experimental work. Aspartic acid, a non-essential amino acid, was one of the earliest to be identified, and its discovery provides a fascinating glimpse into the analytical techniques and chemical understanding of the era. This technical guide delves into the historical context of aspartic acid's discovery, presenting the available experimental details and the logical framework that led to its characterization.
Precursor Discovery: The Isolation of Asparagine
The story of aspartic acid begins with its amide precursor, asparagine. In 1806, French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet were studying the juice of the asparagus plant (Asparagus officinalis). After allowing the juice to evaporate slowly, they observed the formation of crystals. Through careful observation and analysis, they identified a new substance, which they named asparagine. This was the first amino acid to be discovered.[1][2][3][4][5][6]
The Discovery of Aspartic Acid by Plisson and Henry (1827)
Twenty-one years after the discovery of asparagine, in 1827, French chemists Auguste-Arthur Plisson and Étienne-Ossian Henry reported the discovery of a new acidic substance derived from asparagine.[1][7] Their findings were published in the esteemed scientific journal Annales de Chimie et de Physique. The core of their discovery was the hydrolysis of asparagine, a reaction that cleaved the amide group to reveal a carboxylic acid.
Experimental Protocol: Hydrolysis of Asparagine
Objective: To chemically modify asparagine to determine its constituent parts.
Materials:
-
Crystalline asparagine (isolated from asparagus juice)
-
Lead(II) hydroxide (Pb(OH)₂)
-
Water (as a solvent)
-
Apparatus for boiling or heating a solution
-
Filtration apparatus
Methodology:
-
A solution of asparagine was prepared in water.
-
Lead(II) hydroxide was added to the asparagine solution.
-
The mixture was then boiled for a period of time. During this process, the amide group of asparagine was hydrolyzed.
-
A key observation made by Plisson was the evolution of ammonia gas (NH₃) during the reaction, indicating the cleavage of a nitrogen-containing group.
-
After the reaction, the solution was filtered to remove the lead hydroxide and any precipitated lead salts.
-
The resulting filtrate contained a new substance that exhibited acidic properties. This new substance was named acide aspartique (aspartic acid).
The overall chemical transformation can be represented by the following reaction:
C₄H₈N₂O₃ (Asparagine) + 2H₂O + Pb(OH)₂ → C₄H₇NO₄ (Aspartic acid) + NH₃ + Pb²⁺ + 2OH⁻
Note: The lead hydroxide acts as a base to facilitate the hydrolysis of the amide.
Characterization of the New "Acide Aspartique"
In the early 19th century, the tools for detailed structural elucidation were not yet available. The characterization of a new substance relied on its physical properties and simple chemical tests. Plisson and Henry would have likely performed the following to classify their newly discovered compound:
-
Taste: While a hazardous practice by modern standards, taste was a common method of preliminary chemical analysis. Aspartic acid was noted to have a distinct acidic taste.
-
Crystallization: The ability of the new substance to form crystals from a solution would have been a key indicator of its purity and a method for its isolation.
-
Reaction with bases: To confirm its acidic nature, they would have reacted the "acide aspartique" with various bases to form salts.
-
Elemental Analysis: Although challenging at the time, elemental analysis to determine the empirical formula of the new compound would have been a crucial step to differentiate it from asparagine.
Quantitative Data
Unfortunately, detailed quantitative data from Plisson and Henry's original 1827 experiments, such as the specific masses of reactants, reaction yields, and precise analytical measurements, are not available in the readily accessible historical scientific literature. The focus of publications from that era was often more descriptive of the novel properties of a new substance rather than a detailed quantitative analysis as would be expected in modern chemical research.
| Parameter | Value | Source |
| Year of Discovery | 1827 | [1][7] |
| Discoverers | Auguste-Arthur Plisson & Étienne-Ossian Henry | [1][7] |
| Starting Material | Asparagine | [1][7] |
| Primary Reagent | Lead(II) Hydroxide | [1] |
| Key Observation | Evolution of Ammonia | |
| Product | Aspartic Acid | [1][7] |
Visualizing the Discovery Process
The logical flow of the discovery, from the known compound asparagine to the newly identified aspartic acid, can be visualized as a simple experimental workflow.
Caption: Experimental workflow for the discovery of aspartic acid.
The chemical transformation at the heart of this discovery can be illustrated by the following logical relationship diagram, showing the conversion of the amide side chain of asparagine to the carboxylic acid side chain of aspartic acid.
Caption: Chemical conversion of asparagine to aspartic acid.
Conclusion
The discovery of aspartic acid by Plisson and Henry in 1827 was a logical progression from the earlier isolation of asparagine. By employing the technique of alkaline hydrolysis, they were able to modify the known compound and, through careful observation and basic chemical characterization, identify a new acidic substance. This work, while lacking the quantitative rigor of modern chemistry, exemplifies the foundational experimental approaches that led to the discovery of the amino acids and laid the groundwork for our understanding of the chemistry of life. For researchers and professionals in drug development, this historical context underscores the importance of chemical modification and derivative synthesis in understanding the structure and function of bioactive molecules.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Ajinomoto Group | Features | Encyclopedia of Amino Acids [ajinomoto.co.jp]
- 3. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 4. GAY-LUSSAC ; ARAGO ; BECQUEREL ; FARADAY ; LIEBIG ; DUTROCHET ; HENRY e ... [livre-rare-book.com]
- 5. Chimie - marelibri [marelibri.com]
- 6. Calaméo - Dictionnaire de chimie [calameo.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Natural Sources and Dietary Relevance of Aspartic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartic acid, a non-essential α-amino acid, is integral to a multitude of physiological processes. While endogenously synthesized, dietary intake remains a significant contributor to the body's amino acid pool. This guide provides a comprehensive overview of the primary natural sources of aspartic acid, detailing its concentration in various foodstuffs. Furthermore, it elucidates its critical dietary relevance by exploring its roles in protein biosynthesis, key metabolic pathways such as the urea cycle and gluconeogenesis, and its function as an excitatory neurotransmitter. This document includes quantitative data on food sources, detailed experimental protocols for aspartic acid quantification, and visualizations of relevant biochemical pathways and analytical workflows to serve as a technical resource for the scientific community.
Introduction to Aspartic Acid
Aspartic acid, systematically known as 2-aminobutanedioic acid, is a proteinogenic amino acid encoded by the codons GAU and GAC.[1] It exists in two enantiomeric forms: L-aspartic acid and D-aspartic acid. The L-isomer is one of the 22 standard amino acids incorporated into proteins during translation.[1] The D-form, while less common, plays significant roles in the nervous and endocrine systems.[1][2] As a non-essential amino acid, the human body can synthesize aspartic acid, primarily through the transamination of oxaloacetate, an intermediate of the citric acid cycle.[1][3] Despite this endogenous production, dietary protein is a major source of aspartic acid.[1] Its acidic side chain allows it to participate in electrostatic interactions within proteins and serve as a precursor for the synthesis of other vital biomolecules, including other amino acids (methionine, threonine, isoleucine, and lysine) and nucleotides.[2][4]
Natural and Dietary Sources of Aspartic Acid
Aspartic acid is ubiquitously present in protein-containing foods. Both animal and plant-based diets provide substantial amounts of this amino acid.
Animal-Based Sources
Animal proteins are considered complete proteins, containing all nine essential amino acids, and are typically rich in non-essential amino acids like aspartic acid.[5] High concentrations are found in:
-
Meat and Poultry: Beef, pork, lamb, chicken, and turkey are excellent sources.[6][7][8] For instance, a 3-ounce serving of cooked beef steak contains approximately 2,809 mg of D-aspartic acid, while the same serving of chicken breast provides around 2,563 mg.[6]
-
Fish and Seafood: Oysters are a notable source, with a 3-ounce serving containing 775 mg of D-aspartic acid.[6] Other fish like salmon, cod, and mackerel are also rich in this amino acid.[7][9]
-
Eggs and Dairy: Eggs are a significant source, with one hard-boiled egg containing about 632 mg.[6] Dairy products, including milk, cheese, and yogurt, also contribute to dietary aspartic acid intake.[7][10] Dried egg whites and soy protein isolates contain particularly high concentrations.[9]
Plant-Based Sources
A variety of plant-based foods contain considerable amounts of aspartic acid, making it readily available in vegetarian and vegan diets.
-
Legumes: Soybeans and their derivatives (tofu, tempeh), lentils, chickpeas, and beans are rich sources.[7]
-
Nuts and Seeds: Almonds, walnuts, peanuts, and sunflower seeds contain significant levels.[7][10]
-
Vegetables: Asparagus is a well-known source, with a half-cup of cooked asparagus providing 500 mg.[6][8] Other notable vegetable sources include spinach, potatoes, and avocados.[7][8]
-
Fruits: Fruits such as nectarines, apricots, bananas, peaches, and plums also contribute to the dietary intake of aspartic acid.[6]
Quantitative Data on Aspartic Acid in Food Sources
The following table summarizes the approximate aspartic acid content in various common foods. Data is compiled from various nutritional databases and presented per 100g serving for comparative analysis.
| Food Category | Food Item | Aspartic Acid (g per 100g) |
| Animal-Based | Soy Protein Isolate | 10.20 |
| Egg White, Dried | 8.25 - 9.14 | |
| Beef, Skirt Steak, Cooked | 3.30 | |
| Chicken Breast, Cooked | 3.01 | |
| Pork Loin, Cooked | 2.95 | |
| Oysters, Raw | 0.91 | |
| Egg, Hard-Boiled | 1.26 | |
| Plant-Based | Peanut Flour, Defatted | 6.37 |
| Soybeans, Mature, Raw | 2.13 | |
| Lentils, Raw | 2.08 | |
| Almonds | 1.95 | |
| Asparagus, Cooked | 0.59 | |
| Avocado | 0.24 |
Note: Values are approximate and can vary based on preparation methods and specific product formulations. Data sourced from MyFoodData and Medindia.[6][9]
Dietary Relevance and Physiological Functions
Aspartic acid is a central molecule in cellular metabolism, contributing to numerous critical pathways.
Protein Synthesis and Structure
As a proteinogenic amino acid, L-aspartate is a fundamental building block of proteins.[1][11] Its negatively charged side chain at physiological pH allows it to form ionic bonds with positively charged amino acid residues, which is crucial for the tertiary and quaternary structure and function of many proteins and enzymes.[12]
Role in Metabolic Pathways
Aspartate is a key metabolite that links several major metabolic cycles.
-
Urea Cycle: This cycle detoxifies ammonia, a byproduct of amino acid catabolism, by converting it to urea for excretion.[13][14] Aspartate provides the second nitrogen atom for the synthesis of urea by condensing with citrulline to form argininosuccinate.[14][15][16] This process is essential for maintaining nitrogen balance in the body.[13]
-
Gluconeogenesis: Aspartate participates in the synthesis of glucose from non-carbohydrate precursors. It can be converted to oxaloacetate, a direct precursor for phosphoenolpyruvate, a key intermediate in the gluconeogenic pathway.[1][14]
-
Malate-Aspartate Shuttle: This shuttle is crucial for transferring reducing equivalents (NADH) from the cytosol into the mitochondrial matrix, a process essential for aerobic respiration.[1][3][17] Aspartate's ready interconversion with oxaloacetate facilitates this transport across the inner mitochondrial membrane.[1]
-
Precursor for Biomolecules: In plants and microorganisms, aspartate is the precursor for several essential amino acids for humans, including methionine, threonine, isoleucine, and lysine.[1][4] In humans, it is a precursor for the synthesis of asparagine, purines, and pyrimidines, the building blocks of DNA and RNA.[3][13]
Neurotransmission
L-aspartate acts as an excitatory neurotransmitter in the central nervous system, similar to glutamate.[11][17][18] It stimulates N-methyl-D-aspartate (NMDA) receptors, though less potently than glutamate, thereby promoting the propagation of electrical signals between neurons.[1][11] This function is vital for processes such as learning and memory.[18] D-aspartic acid is also involved in neuroendocrine regulation, including the synthesis and release of hormones like testosterone and luteinizing hormone.[2]
Experimental Protocols: Quantification of Aspartic Acid
The accurate quantification of aspartic acid in food matrices is crucial for nutritional analysis and quality control. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used and reliable method.
Principle
Free amino acids, including aspartic acid, are derivatized with a reagent that attaches a chromophore or fluorophore. This enhances their detection by UV-Vis or fluorescence detectors and improves their chromatographic separation on a reverse-phase column.
Detailed Methodology: HPLC with DNFB Derivatization
This protocol is based on the derivatization of amino acids with 2,4-dinitro-1-fluorobenzene (DNFB), followed by UHPLC analysis.[19]
1. Sample Preparation (e.g., from a solid food matrix):
- Homogenization: Weigh a representative portion of the food sample (e.g., 1-5 g) and homogenize it in a suitable buffer or solvent (e.g., 0.1 M HCl) to extract free amino acids.
- Protein Hydrolysis (for total aspartic acid): To measure aspartic acid within proteins, perform acid hydrolysis.[20] An aliquot of the sample is hydrolyzed with 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere to prevent oxidation.
- Deproteinization: For free amino acid analysis, remove proteins from the homogenate, typically by adding a precipitating agent like sulfosalicylic acid or by ultrafiltration. Centrifuge the mixture (e.g., 10,000 x g for 15 min at 4°C) and collect the supernatant.
- Neutralization & Dilution: Neutralize the acidic extract with a base (e.g., NaOH). Dilute the extract to a known volume with ultrapure water to bring the amino acid concentration within the calibrated range of the instrument.
2. Pre-Column Derivatization:
- Take an aliquot of the prepared sample extract (e.g., 100 µL).
- Add an internal standard (e.g., 2-aminoadipic acid) to correct for variations in derivatization efficiency and injection volume.[19]
- Add a borate buffer (pH ~9.0) to create alkaline conditions.
- Add the derivatizing agent, a solution of DNFB in a solvent like acetonitrile.
- Incubate the mixture (e.g., at 60°C for 60 minutes) in the dark to complete the reaction.
- Stop the reaction by adding a quenching solution (e.g., a glycine solution or by acidification).
3. Chromatographic Separation (UHPLC):
- Column: A reverse-phase column (e.g., Phenyl-Hexyl, 2.1 × 100 mm, 1.7 µm particle size) is suitable for separating the DNP-amino acid derivatives.[19]
- Mobile Phase: An isocratic or gradient elution using a buffer (e.g., 50 mM N-methylmorpholine/acetate buffer, pH 7.4) and an organic modifier like acetonitrile.[19]
- Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.
- Injection Volume: 1-5 µL.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
4. Detection and Quantification:
- Detector: A UV-Vis detector set to the maximum absorbance wavelength of the DNP-derivatives (e.g., 363 nm).[19]
- Calibration: Prepare a series of standard solutions of aspartic acid with known concentrations and derivatize them in the same manner as the samples.
- Analysis: Generate a calibration curve by plotting the peak area of the aspartic acid standard against its concentration. The concentration of aspartic acid in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Visualizations: Pathways and Workflows
Metabolic Pathway: The Urea Cycle
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. PathWhiz [smpdb.ca]
- 4. The biosynthesis and metabolism of the aspartate derived amino acids in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. 7 of the Best D-Aspartic Acid Foods [everydayhealth.com]
- 7. List of foods high in aspartic acid – Botanical online [botanical-online.com]
- 8. Aspartic acid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. medindia.net [medindia.net]
- 10. healthyhey.com [healthyhey.com]
- 11. thebehavioralscientist.com [thebehavioralscientist.com]
- 12. Aspartic Acid | Function, Structure & Benefits - Lesson | Study.com [study.com]
- 13. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 14. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]
- 16. Urea cycle - Wikipedia [en.wikipedia.org]
- 17. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cambridge.org [cambridge.org]
Methodological & Application
Application Notes and Protocols for the HPLC Separation of D- and L-Aspartic Acid
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of D- and L-aspartic acid enantiomers is crucial. D-aspartic acid has been identified as a significant molecule in neurochemistry and various physiological processes, making its distinction from the proteinogenic L-aspartic acid essential.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) offers robust and sensitive methods for this chiral separation.
This document provides detailed application notes and protocols for two primary HPLC-based strategies:
-
Indirect Separation via Pre-column Derivatization: This widely used method involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[1][5][6][7][8]
-
Direct Separation using a Chiral Stationary Phase: This approach utilizes a chiral HPLC column that directly resolves the enantiomers without the need for derivatization.[2][9][10]
Method 1: Indirect Separation via Pre-column Derivatization with OPA/NAC
This method is based on the reaction of D- and L-aspartic acid with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.[1][5][7] These diastereomers can be effectively separated by reversed-phase HPLC and sensitively detected using a fluorescence detector.[1][5][11]
Experimental Workflow: Indirect Separation
Detailed Protocol: OPA/NAC Derivatization and HPLC Analysis
1. Reagents and Materials:
-
D,L-Aspartic Acid standard
-
o-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Sodium borate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Ultrapure water
-
Reversed-phase HPLC column (e.g., ODS-Hypersil C18, 5 µm, 250 x 4.6 mm)
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector
2. Preparation of Solutions:
-
0.1 M Sodium Borate Buffer (pH 9.3): Dissolve an appropriate amount of sodium borate in ultrapure water and adjust the pH to 9.3.[1]
-
OPA/NAC Derivatizing Reagent: Dissolve 4 mg of OPA and 5 mg of NAC in 0.5 mL of methanol. Add 0.5 mL of the 0.1 M sodium borate buffer. This reagent should be prepared fresh.[1]
-
Mobile Phase A: 50 mM Sodium Acetate Buffer (pH 5.95).
-
Mobile Phase B: Methanol and Acetonitrile.
-
Standard Solution: Prepare a stock solution of racemic D,L-Aspartic acid in ultrapure water (e.g., 2.0 mg in 100 mL).[1]
3. Derivatization Procedure:
This procedure can be automated using an HPLC autosampler's pre-column derivatization function to ensure reproducibility and stability of the derivatives.[8][12][13][14]
-
In an autosampler vial, mix the aspartic acid standard or sample, sodium borate buffer, and the OPA/NAC reagent. A typical ratio might be 1:1:1 (v/v/v).
-
Allow the reaction to proceed for approximately 2 minutes at room temperature.[1] The reaction forms fluorescent diastereomeric N-alkyl-2-thioalkyl isoindole derivatives.[1]
4. HPLC Conditions:
-
Column: ODS-Hypersil C18, 5 µm, 250 x 4.6 mm.
-
Injection Volume: 10 µL.[1]
-
Mobile Phases:
-
A: 50 mM Sodium Acetate (pH 5.95)
-
B: Methanol-Acetonitrile
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the diastereomers. An example gradient could be starting with a low percentage of B and increasing it over 30-40 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30°C.[15]
-
Fluorescence Detection:
5. Data Analysis:
-
Identify the peaks corresponding to the D- and L-aspartic acid derivatives based on their retention times, as determined by running individual standards.
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.
Quantitative Data Summary: Indirect Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-5 picomoles | [1][5] |
| Analysis Time | ~10-75 minutes (including derivatization) | [1][5] |
| Linearity Range | 25–1000 pmol | [1] |
| Precision | Good, especially with automated derivatization | [8] |
Method 2: Direct Separation using a Chiral Stationary Phase
Direct enantiomeric separation is achieved by using an HPLC column with a chiral stationary phase (CSP). This method is often simpler as it eliminates the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for separating underivatized amino acid enantiomers.[16]
Experimental Workflow: Direct Separation
Detailed Protocol: Direct Chiral Column Analysis
1. Reagents and Materials:
-
D,L-Aspartic Acid standard
-
Ethanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Chiral HPLC Column (e.g., Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm)
-
HPLC system with a pump, autosampler, column oven, and UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of water, ethanol, and formic acid. A common composition is 20:80:0.02 (v/v/v) of water:ethanol:formic acid.
-
Sample Solution: Dissolve the D,L-Aspartic acid standard or sample in a suitable solvent, such as methanol or the mobile phase, at a concentration of approximately 1 mg/mL.
3. HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm.
-
Injection Volume: 5 µL.
-
Mobile Phase: Water:Ethanol:Formic acid (20:80:0.02, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23°C (Ambient).
-
UV Detection: 205 nm.
4. Data Analysis:
-
Identify the peaks for D- and L-aspartic acid based on their retention times. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically retained longer than the L-enantiomer.
-
Quantify each enantiomer by integrating the peak areas and comparing them to a standard curve.
Quantitative Data Summary: Direct Method
| Parameter | Value | Reference |
| Column Type | Teicoplanin-based (Astec® CHIROBIOTIC® T) | |
| Mobile Phase | Water:Ethanol:Formic acid (20:80:0.02) | |
| Detection | UV at 205 nm | |
| Analysis Time | Typically under 15 minutes |
Conclusion
Both indirect and direct HPLC methods offer reliable and robust approaches for the separation of D- and L-aspartic acid.
-
The indirect method involving pre-column derivatization with OPA/NAC provides excellent sensitivity due to the use of fluorescence detection, making it highly suitable for trace analysis in complex biological matrices.[1][5] The automation of the derivatization step is recommended to overcome the instability of the derivatives and ensure high precision.[8]
-
The direct method using a chiral stationary phase is simpler, faster, and avoids potential artifacts from the derivatization step. It is an excellent choice for routine analysis and quality control where high throughput is beneficial.
The selection of the method will depend on the specific application, the required sensitivity, the nature of the sample matrix, and the available instrumentation. For both methods, proper system suitability tests and validation are essential to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. scas.co.jp [scas.co.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC [mdpi.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Inducing Neuronal Excitation with DL-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid is a racemic mixture of the D- and L-isomers of the amino acid aspartic acid. Both isomers are neuroactive, primarily acting on excitatory amino acid receptors in the central nervous system. D-Aspartic acid is a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Conversely, it also acts as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] L-Aspartic acid can also induce neuronal depolarization and is considered an excitatory amino acid, though its potency and receptor specificity can differ from its D-isomer.[4][5][6] The dual action of the components of this compound makes it a valuable tool for studying the complex mechanisms of neuronal excitation and for investigating pathologies related to glutamatergic signaling.
These application notes provide detailed protocols for utilizing this compound to induce and study neuronal excitation in vitro, with a focus on electrophysiological and calcium imaging techniques.
Mechanism of Action
This compound exerts its effects on neurons primarily through interactions with ionotropic glutamate receptors:
-
D-Aspartic Acid:
-
NMDA Receptor Agonism: D-Aspartate binds to the glutamate binding site on the NMDA receptor, leading to channel opening, Ca²⁺ influx, and subsequent neuronal depolarization and activation of downstream signaling cascades.[1][2] This action is crucial for its excitatory effects.
-
AMPA Receptor Antagonism: D-Aspartate can competitively block AMPA receptors, which may modulate the overall excitatory response, particularly at higher concentrations.[3]
-
-
L-Aspartic Acid:
The following diagram illustrates the primary signaling pathway activated by the D-isomer of aspartic acid at the NMDA receptor.
Quantitative Data
The following tables summarize key quantitative parameters for the interaction of D- and L-Aspartic acid with neuronal receptors. This data is essential for designing experiments and interpreting results.
Table 1: Quantitative Parameters for D-Aspartic Acid
| Parameter | Value | Receptor | Cell Type | Reference |
| EC₅₀ (Agonist) | 28 ± 3 µM | NMDA Receptor | Hippocampal Neurons | [3] |
| IC₅₀ (Antagonist) | 380 ± 80 µM | AMPA Receptor | Hippocampal Neurons | [3] |
Table 2: Effect of D-Aspartic Acid on Kainate-Induced AMPA Receptor Currents
| D-Aspartate Concentration | Fold Increase in Kainate EC₅₀ (Mean ± SEM) | Cell Type | Reference |
| 0.1 mM | 1.11 ± 0.004 | Hippocampal Neurons | [3] |
| 0.3 mM | 1.32 ± 0.06 | Hippocampal Neurons | [3] |
| 1 mM | 2.28 ± 0.17 | Hippocampal Neurons | [3] |
| 3 mM | 4.30 ± 0.53 | Hippocampal Neurons | [3] |
Note: Data for the excitatory effects of L-Aspartate is less defined in terms of specific EC₅₀ values for receptor activation, with studies often using concentrations in the millimolar range to observe non-NMDA receptor-mediated responses.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer (e.g., HEPES-buffered saline)
-
1 M NaOH
-
Sterile filter (0.22 µm)
-
pH meter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a portion of the sterile water or buffer to the tube. This compound has limited solubility in neutral water.
-
Slowly add 1 M NaOH dropwise while vortexing to dissolve the powder. Monitor the pH continuously.
-
Adjust the pH to the desired physiological range (typically 7.2-7.4) for your experimental buffer. Be cautious not to overshoot the pH.
-
Bring the solution to the final desired volume with sterile water or buffer.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Induction and Measurement of Neuronal Excitation using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to record changes in membrane potential and ionic currents in response to this compound application in cultured neurons or brain slices.
Materials:
-
Cells: Cultured primary neurons or acute brain slices.
-
External Solution (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO₄
-
2 mM CaCl₂
-
1.25 mM NaH₂PO₄
-
26.4 mM NaHCO₃
-
10 mM Glucose
-
Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
-
-
Internal (Pipette) Solution (for current-clamp):
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-NaCl
-
2 mM ATP-Mg
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
This compound Working Solutions: Prepare fresh dilutions from the stock solution in aCSF on the day of the experiment. A suggested concentration range to test is 10 µM - 1 mM.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Workflow Diagram:
Procedure:
-
Preparation: Prepare the brain slice or neuronal culture according to standard laboratory protocols.
-
Establish Recording: Place the preparation in the recording chamber and continuously perfuse with oxygenated aCSF. Establish a stable whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential and spontaneous firing activity for a stable period (e.g., 5-10 minutes).
-
Voltage-Clamp: Hold the neuron at a potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Application of this compound: Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Data Acquisition:
-
Current-Clamp: Record the change in membrane potential and firing frequency. Expect a depolarization and an increase in action potential firing.
-
Voltage-Clamp: Record the inward current induced by this compound.
-
-
Washout: After a stable response is observed, switch the perfusion back to the control aCSF to observe the reversal of the effect.
-
Data Analysis: Measure the change in resting membrane potential, firing rate, and the amplitude of the inward current. Construct dose-response curves if multiple concentrations are tested.
Protocol 3: Monitoring Neuronal Excitation using Calcium Imaging
This protocol describes how to use a fluorescent calcium indicator to visualize and quantify changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells: Cultured primary neurons.
-
Calcium Indicator: Fura-2 AM or a genetically encoded calcium indicator (e.g., GCaMP).
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
This compound Working Solutions: Prepare fresh dilutions in the imaging buffer.
-
Fluorescence microscope equipped with a camera and appropriate filter sets for the chosen indicator.
-
Image analysis software.
Workflow Diagram:
Procedure:
-
Cell Preparation and Loading:
-
Plate neurons on coverslips suitable for imaging.
-
Load the cells with a calcium indicator according to the manufacturer's instructions. For Fura-2 AM, this typically involves incubation in a loading buffer containing the dye for 30-60 minutes at 37°C.
-
-
Baseline Imaging:
-
Place the coverslip in the imaging chamber and perfuse with imaging buffer.
-
Acquire baseline fluorescence images for a stable period (e.g., 1-2 minutes) to establish the resting calcium level (F₀).
-
-
Application of this compound:
-
Apply the desired concentration of this compound to the neurons. This can be done via bath application or local perfusion.
-
-
Image Acquisition:
-
Immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium. An increase in fluorescence intensity is expected.
-
-
Washout:
-
After the response has peaked and started to plateau or decline, perfuse with the control imaging buffer to wash out the this compound and observe the return to baseline fluorescence.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀) to quantify the calcium response.
-
Plot the ΔF/F₀ over time to visualize the calcium transient. Compare the peak amplitude and duration of the calcium response at different concentrations of this compound.
-
Troubleshooting and Considerations
-
Solubility: this compound can be difficult to dissolve. Ensure complete dissolution and pH adjustment of your stock solution.
-
Excitotoxicity: Prolonged exposure to high concentrations of this compound can lead to excitotoxicity and cell death. Use the lowest effective concentration and limit the duration of exposure.
-
Receptor Desensitization: NMDA receptors can exhibit desensitization upon prolonged agonist exposure. Be mindful of this when designing long-duration experiments.
-
Co-agonists: NMDA receptor activation requires the presence of a co-agonist like glycine or D-serine. Ensure your external solution contains an adequate concentration of a co-agonist (e.g., 1-10 µM glycine).
-
Magnesium Block: NMDA receptors are blocked by Mg²⁺ at resting membrane potentials. To study NMDA receptor-mediated currents in voltage-clamp experiments, it is common to use a Mg²⁺-free external solution.
By following these protocols and considering the underlying mechanisms, researchers can effectively use this compound to investigate the intricacies of neuronal excitation and its role in both physiological and pathological conditions.
References
- 1. D-Aspartate Modulates Nociceptive-Specific Neuron Activity and Pain Threshold in Inflammatory and Neuropathic Pain Condition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-aspartic acid potentiates 'slow' inward current in cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Aspartic acid induces a region of negative slope conductance in the current-voltage relationship of cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic mechanisms associated with the depolarization by glutamate and aspartate on human and rat spinal neurones in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DL-Aspartic Acid as a Ligand in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid is a racemic mixture of the endogenous amino acids D-Aspartic acid and L-Aspartic acid. Both isomers are neuroactive and serve as ligands for excitatory amino acid receptors, particularly the ionotropic glutamate receptors. Understanding the interaction of this compound with these receptors is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission. These application notes provide a comprehensive overview of the use of this compound in receptor binding assays, focusing on its activity at N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Receptor Specificity and Functional Activity
This compound exhibits a complex pharmacological profile due to the distinct activities of its stereoisomers:
-
D-Aspartic Acid: Functions as an agonist at the NMDA receptor, binding to the glutamate recognition site.[1] It also acts as a competitive antagonist at AMPA receptors.[1]
-
L-Aspartic Acid: Is an endogenous agonist at NMDA receptors.[1] It displays minimal inhibitory activity at AMPA receptors.[1]
This dual activity makes this compound a valuable tool for studying the interplay between NMDA and AMPA receptor signaling. In competitive binding assays, this compound can be used to displace radiolabeled ligands from both receptor types, allowing for the characterization of its binding affinity and the investigation of novel compounds targeting these receptors.
Quantitative Data Summary
The binding affinities of the components of this compound for glutamate receptors are summarized below. It is important to note that specific binding data for the racemic mixture is limited, and the activities of the individual isomers are more extensively characterized.
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| D-Aspartic Acid | AMPA Receptor | Functional Antagonism (Schild Plot) | Kb | 0.93 mM | Rat (Hippocampal Neurons) | [1][2] |
| D-Aspartic Acid | NMDA Receptor | Agonist Activity | - | Agonist | Mammalian Brain | [1] |
| L-Aspartic Acid | NMDA Receptor | Agonist Activity | - | Endogenous Agonist | Mammalian Brain | [1] |
Note: Further research is required to determine the specific Ki or Kd values for this compound and its individual isomers at various NMDA and AMPA receptor subunit compositions through direct radioligand displacement studies.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for AMPA Receptors
This protocol details the use of unlabeled this compound as a competitor to determine its binding affinity for AMPA receptors using a radiolabeled antagonist.
Objective: To determine the inhibition constant (Ki) of this compound for the AMPA receptor.
Materials:
-
Radioligand: [3H]AMPA or other suitable radiolabeled AMPA receptor antagonist.
-
Competitor: this compound.
-
Receptor Source: Rat cortical membrane preparation or cells expressing AMPA receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex or from cultured cells expressing the target AMPA receptor subtype. Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a known non-radiolabeled AMPA receptor antagonist (e.g., 1 mM L-glutamate).
-
Competitor Wells: Receptor membranes, radioligand, and increasing concentrations of this compound (e.g., from 10-9 M to 10-2 M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for NMDA Receptors
This protocol outlines the use of unlabeled this compound as a competitor to investigate its binding to the NMDA receptor, likely at the glutamate binding site.
Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor glutamate binding site.
Materials:
-
Radioligand: [3H]CGP 39653 (a competitive NMDA receptor antagonist) or another suitable glutamate site radioligand. [3H]MK-801 can also be used to study the ion channel binding site, which is allosterically modulated by glutamate site ligands.
-
Competitor: this compound.
-
Receptor Source: Rat brain synaptic membrane preparation.
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-acetate, pH 7.4.
-
Other reagents and equipment as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors, such as the hippocampus or cerebral cortex, following standard procedures.
-
Assay Setup: Similar to the AMPA receptor assay, set up wells for total binding, non-specific binding (using 1 mM L-glutamate), and competitor wells with a range of this compound concentrations.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient duration to allow binding to reach equilibrium.
-
Filtration and Counting: Follow the same filtration and scintillation counting steps as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 and calculate the Ki of this compound for the NMDA receptor.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving NMDA and AMPA receptors and a generalized workflow for a competitive receptor binding assay.
Caption: NMDA Receptor Agonist Signaling Pathway.
Caption: AMPA Receptor Antagonism by D-Aspartic Acid.
Caption: Workflow for a Competitive Receptor Binding Assay.
References
Protocol for the Synthesis of N-methyl-DL-aspartic acid: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-methyl-DL-aspartic acid (NMDLA), a derivative of the amino acid aspartate that acts as a specific agonist at the NMDA receptor. This compound is a critical tool in neuroscience research, enabling the study of excitatory neurotransmission and its role in synaptic plasticity, learning, and memory. The following sections present various synthetic methodologies, quantitative data comparisons, and a detailed visualization of the NMDA receptor signaling pathway.
Synthetic Methodologies: A Comparative Overview
Several methods have been established for the synthesis of N-methyl-DL-aspartic acid. The choice of method may depend on factors such as desired scale, available starting materials, and required purity. Below is a summary of common synthetic routes with their respective advantages and disadvantages.
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Purity/Enantiomeric Excess | Key Advantages | Key Disadvantages |
| Michael Addition | Dimethyl fumarate, Methylamine | - | Not explicitly stated in snippets | Racemic mixture | A practical and direct method.[1][2][3] | Yield and specific conditions not detailed in provided snippets. |
| Eschweiler-Clarke Reaction | D-aspartic acid | Formaldehyde, Formic acid | Overall yield of 70%[4][5] | > 99.5% enantiomeric excess[5] | Avoids toxic methylation reagents, suitable for large-scale synthesis.[4][5] | Multi-step process. |
| Leuchart-Wallach Reaction | D-aspartic acid | Formic acid, Formaldehyde (or trioxymethylene) | 74.6% (methylation step), 86.7% (deprotection step) | High purity product. | Avoids toxic and expensive reagents like methyl iodide.[6] | Requires amino protection and deprotection steps. |
| Direct N-Alkylation | Aspartic acid esters | Alcohols, Ruthenium or Iron catalysts | High yields (e.g., 82-87%)[7] | High retention of stereochemistry.[7] | Atom-economic, produces water as the only byproduct.[8] | Requires specialized catalysts. |
Experimental Protocols
The following are detailed protocols for the key synthetic methods cited in the literature.
Synthesis via Michael Addition
This method involves the direct addition of methylamine to dimethyl fumarate.[1][3]
Workflow:
Caption: Workflow for NMDLA synthesis via Michael Addition.
Protocol: Detailed step-by-step procedures for this method were not available in the provided search results. Researchers should refer to the primary literature for specific reaction conditions, such as solvent, temperature, and reaction time.
Synthesis via Eschweiler-Clarke Reaction
This classic reaction provides a method for the N-methylation of amines using formic acid and formaldehyde.[2][9][10] It is a reductive amination process that avoids the formation of quaternary ammonium salts.[9][10]
Workflow:
Caption: Workflow for NMDLA synthesis via Eschweiler-Clarke Reaction.
Protocol:
-
To the primary amine (e.g., D-aspartic acid, 1 equivalent), add an excess of formic acid and formaldehyde.[2]
-
Heat the reaction mixture, typically between 80-100°C, until the evolution of carbon dioxide ceases.[2]
-
Cool the reaction mixture and perform an appropriate workup. This may involve basification followed by extraction with an organic solvent.
-
Purify the crude product, for example, by column chromatography, to obtain the N-methylated product.[9] A specific protocol reported a yield of 70% with an enantiomeric excess of over 99.5%.[5]
Synthesis via Leuchart-Wallach Reaction
Similar to the Eschweiler-Clarke reaction, the Leuchart-Wallach reaction utilizes formic acid or its derivatives for the reductive amination of carbonyl compounds. In the context of NMDLA synthesis from D-aspartic acid, an amino protection step is first required.
Workflow:
References
- 1. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. CN103159638A - Synthesis of N-methyl-D-aspartic acid - Google Patents [patents.google.com]
- 7. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Application of DL-Aspartic Acid in Neurotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid, a racemic mixture of the D- and L-isomers of the amino acid aspartate, serves as a critical tool in the field of neurotoxicity research. Both D- and L-aspartate can act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2][3][4] Over-activation of these receptors by agonists like aspartic acid leads to a phenomenon known as excitotoxicity, characterized by excessive neuronal depolarization, calcium overload, and subsequent neuronal injury and death.[1] This process is implicated in the pathophysiology of various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study neurotoxicity in vitro, offering a valuable model for screening neuroprotective compounds and elucidating the molecular mechanisms of neuronal cell death.
Data Presentation
Table 1: Dose-Response of Aspartate-Induced Neurotoxicity
| Cell Type | Aspartate Isomer | Exposure Time | Endpoint | Effective Concentration | Reference |
| Murine Cortical Neurons | L-Aspartate | 5 minutes | Neuronal Destruction (ED50) | ~190 µM | [1] |
| Murine Cortical Neurons | D-Aspartate | 5 minutes | Neuronal Destruction | Equipotent to L-Aspartate | [1] |
| Infant Mice (in vivo) | Aspartate | Not Applicable | Neuronal Necrosis (No effect dose) | 3.76 mmol/kg body weight | [5] |
| Infant Mice (in vivo) | Aspartate | Not Applicable | Neuronal Necrosis (Toxic dose) | 4.89 mmol/kg body weight | [5] |
Table 2: Quantification of Neuronal Necrosis in Infant Mice Following Aspartate Administration
| Aspartate Dose (mmol/kg body weight) | Mean Necrotic Neurons/Section (± S.D.) |
| 0 | 0 |
| 1.88 | 0 |
| 3.76 | 0 |
| 4.89 | 7.33 ± 1.52 |
| 5.64 | 49.5 ± 7.2 |
| 7.52 | 80.8 ± 17.8 |
| Data adapted from an in vivo study on 8-day-old mice.[5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted for the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neurotoxicity studies.[6][7][8]
Materials:
-
Embryonic day 17-18 rat or mouse pups
-
Neuronal Base Media (e.g., Neurobasal medium)
-
B-27 supplement
-
GlutaMAX supplement
-
Penicillin-Streptomycin solution
-
Poly-D-Lysine coated culture plates/coverslips
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Plate Coating: Coat culture plates or coverslips with Poly-D-Lysine solution overnight at room temperature. The following day, wash three times with sterile water and allow to dry completely.
-
Tissue Dissection: Euthanize pregnant rodent and harvest embryos. Dissect cortices from embryonic brains in ice-cold HBSS.
-
Enzymatic Digestion: Transfer cortical tissue to a 15 mL conical tube and incubate in a solution of Trypsin-EDTA and DNase I at 37°C for 15-20 minutes.
-
Dissociation: Stop the digestion by adding an equal volume of media containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in complete neuronal culture medium (Neuronal Base Media supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Cell Counting and Seeding: Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability. Seed the neurons onto the pre-coated plates at the desired density.
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ humidified incubator. Change half of the culture medium every 2-3 days.
Protocol 2: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or buffer to create a stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to fully dissolve the powder.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
Cultured neuronal cells in a 96-well plate
-
This compound treatment solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and grow for the desired period.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Protocol 4: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.[12][13][14][15]
Materials:
-
Cultured neuronal cells in a 96-well plate
-
This compound treatment solutions
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells.
Protocol 5: Western Blot for Apoptosis Markers
Western blotting can be used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved caspase-3.[16]
Materials:
-
Treated neuronal cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against apoptotic markers (e.g., anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 6: Immunofluorescence for Apoptosis
Immunofluorescence allows for the visualization of apoptotic cells and changes in neuronal morphology.[17][18][19]
Materials:
-
Treated neuronal cells on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against an apoptotic marker (e.g., cleaved caspase-3) or a neuronal marker (e.g., NeuN)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize with the permeabilization buffer.
-
Blocking and Antibody Staining: Block non-specific binding sites and then incubate with the primary antibody followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will show positive staining for the apoptotic marker.
Conclusion
This compound is a potent and reliable tool for inducing excitotoxic neurotoxicity in vitro. The protocols and data presented in this document provide a comprehensive framework for researchers to establish and utilize this model in their studies. By employing these methods, scientists can effectively screen for neuroprotective compounds, investigate the molecular mechanisms of neuronal injury, and contribute to the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitatory amino acid neurotoxicity at the N-methyl-D-aspartate receptor in cultured neurons: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of aspartate dose, plasma dicarboxylic amino acid concentration, and neuronal necrosis in infant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 9. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [en.bio-protocol.org]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
Application Notes and Protocols for Chiral Separation of Aspartic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aspartic acid, a non-essential amino acid, plays a crucial role in various biological processes. Its enantiomers, L-aspartic acid and D-aspartic acid, exhibit distinct physiological functions and are of significant interest in pharmaceutical and biomedical research. The accurate separation and quantification of these enantiomers are critical for understanding their roles in health and disease, as well as for ensuring the stereochemical purity of pharmaceutical compounds. This document provides detailed application notes and protocols for the chiral separation of aspartic acid enantiomers using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the chiral separation of amino acids due to its high resolution, sensitivity, and versatility. The separation can be achieved through direct or indirect methods. Direct methods employ a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.
Direct Chiral HPLC using a Macrocyclic Glycopeptide-Based CSP
This method allows for the direct analysis of underivatized aspartic acid enantiomers, simplifying sample preparation.
Data Presentation:
| Parameter | Value | Reference |
| Column | Astec® CHIROBIOTIC® T | |
| Mobile Phase | Water:Methanol:Formic Acid | |
| Detection | LC-MS compatible | |
| Retention Time (Peak 1) | 4.49 min | [1] |
| Retention Time (Peak 2) | 5.74 min | [1] |
Experimental Protocol:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase.
-
Ensure a stable baseline before injecting the sample.
-
-
Sample Preparation:
-
Dissolve the aspartic acid sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, which utilizes teicoplanin as the chiral selector.
-
Mobile Phase: A mixture of water, methanol, and formic acid. The exact composition should be optimized to achieve the best enantioselectivity.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: Mass Spectrometry (MS) or UV detector (if derivatized).
-
Injection Volume: 5 - 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to D- and L-aspartic acid based on their retention times. The D-enantiomer is typically more strongly retained on this type of CSP.
-
Quantify the enantiomers by integrating the peak areas.
-
Experimental Workflow:
Indirect Chiral HPLC via Pre-column Derivatization
This method involves derivatizing the aspartic acid enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard reversed-phase column.[2][3]
Data Presentation:
| Parameter | Value | Reference |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | [4] |
| Column | Cinchona alkaloid-based zwitterionic ion-exchange (Chiralpak ZWIX(+)) | [4] |
| Detection | Tandem Mass Spectrometry (LC-MS/MS) | [4] |
| Analysis Time | < 20 min | [4] |
| Quantification Range | 0.1-500 nmol/mL | [4] |
Experimental Protocol:
-
Derivatization:
-
Prepare a solution of the aspartic acid sample.
-
Add the derivatization reagent (e.g., AQC or Marfey's reagent) and a buffer solution (e.g., borate buffer, pH 8.8).
-
Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization.
-
Stop the reaction by adding an appropriate quenching agent.
-
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer).
-
-
Chromatographic Conditions:
-
Column: A standard achiral reversed-phase column (e.g., C18) or a chiral column like Chiralpak ZWIX(+) for enhanced separation.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection: UV or Fluorescence detector, or for higher sensitivity and selectivity, Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Injection Volume: 5 - 20 µL.
-
-
Data Analysis:
-
Separate and identify the diastereomeric derivatives based on their retention times.
-
Quantify the original enantiomers by integrating the peak areas of the corresponding diastereomers.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency, low sample and reagent consumption, and flexibility in choosing chiral selectors.[5] It is a powerful technique for the enantiomeric separation of amino acids.
CE with Cyclodextrin as a Chiral Selector
This method utilizes a cyclodextrin derivative added to the background electrolyte (BGE) to achieve chiral separation.
Data Presentation:
| Parameter | Value | Reference |
| Derivatization Reagent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | [6] |
| Chiral Selector | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) | [6] |
| Background Electrolyte | 50 mM Phosphate buffer (pH 4.0) with 30 mM TM-β-CD | [6] |
| Detection | Laser-Induced Fluorescence (LIF) | [7] |
| Limit of Detection (LOD) | 100 nM for each enantiomer | [6] |
| Resolution (Rs) for Asp enantiomers | 15.9 (with γ-cyclodextrin) | [8] |
Experimental Protocol:
-
Capillary Conditioning:
-
Before first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally the background electrolyte (BGE).
-
Between runs, rinse the capillary with 0.1 M NaOH, water, and BGE.
-
-
Sample Preparation and Derivatization:
-
Derivatize the aspartic acid sample with a fluorescent tag like NBD-F for sensitive detection.[6]
-
Dissolve the derivatized sample in the BGE or a compatible low-ionic-strength buffer.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 4.0) containing the chiral selector (e.g., 30 mM TM-β-CD).[6]
-
Applied Voltage: 15 - 30 kV.
-
Temperature: 20 - 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: Laser-Induced Fluorescence (LIF) for derivatized samples or UV detection at a low wavelength for underivatized samples.
-
-
Data Analysis:
-
Identify the enantiomer peaks based on their migration times.
-
Quantify the enantiomers using the peak areas.
-
Experimental Workflow:
Gas Chromatography (GC)
GC is a highly sensitive technique for chiral separations, but it requires the analytes to be volatile and thermally stable. Therefore, amino acids must be derivatized prior to analysis.
GC with a Chiral Stationary Phase
This method involves a double derivatization of the amino and carboxylic acid groups, followed by separation on a chiral GC column.[9]
Data Presentation:
| Parameter | Value | Reference |
| Derivatization | N(O,S)-trifluoroacetyl-O-isopropyl esters | [9] |
| Chiral Stationary Phase | Chirasil-L-Val | [9] |
| Detection | Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode | [9] |
| Application | Determination of D/L ratios down to 0.1% | [9] |
Experimental Protocol:
-
Derivatization (Two-Step):
-
Esterification: Convert the carboxylic acid group to an ester (e.g., isopropyl ester) by reacting the sample with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl).
-
Acylation: Acylate the amino group using an acylating agent (e.g., trifluoroacetic anhydride, TFAA).
-
After each step, the excess reagents are typically removed by evaporation under a stream of nitrogen.
-
-
System Preparation:
-
Install a chiral GC column (e.g., Chirasil-L-Val).
-
Condition the column according to the manufacturer's instructions.
-
Set the appropriate temperature program for the oven, injector, and detector.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one based on L-valine derivatives (e.g., Chirasil-L-Val).[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 200 - 250 °C.
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape (e.g., start at 80 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). GC-MS provides higher selectivity and allows for peak identification based on mass spectra.[9]
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
Data Analysis:
-
Identify the derivatized enantiomer peaks based on their retention times.
-
Quantify the enantiomers by integrating the peak areas.
-
Logical Relationship Diagram:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of aspartic acid enantiomers in bio-samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: DL-Aspartic Acid in Nutritional Supplements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DL-Aspartic Acid, detailing the distinct roles of its stereoisomers, L-Aspartic Acid and D-Aspartic Acid, with a focus on their application in nutritional supplements. Detailed protocols for analysis and functional assessment are provided to support research and development in this area.
Introduction to this compound
Aspartic acid is a non-essential amino acid that exists in two stereoisomeric forms: L-Aspartic Acid and D-Aspartic Acid.[1] While chemically similar, they possess distinct biological functions. L-Aspartic Acid is a fundamental building block of proteins and acts as an excitatory neurotransmitter in the central nervous system.[2][3] D-Aspartic Acid is not typically incorporated into proteins but plays a significant role in the nervous and endocrine systems, particularly in hormone regulation.[1][4] this compound in nutritional supplements is a racemic mixture containing both isomers.
L-Aspartic Acid: The Proteogenic and Neurological Isoform
L-Aspartic Acid is the more common form and is integral to numerous physiological processes.
Biological Functions
-
Protein Synthesis: As a proteinogenic amino acid, L-Aspartic Acid is a constituent of various proteins in the body.[5]
-
Neurotransmission: It functions as an excitatory neurotransmitter, stimulating NMDA receptors, though with less potency than glutamate.[3][6] This role is crucial for nerve signal transmission, learning, and memory.[7]
-
Metabolic Pathways: L-Aspartic Acid is a key intermediate in the Krebs cycle (citric acid cycle) and the urea cycle, contributing to energy production and ammonia detoxification.[2][3]
-
Precursor Molecule: It serves as a precursor for the synthesis of other essential amino acids, including methionine, threonine, isoleucine, and lysine.[1]
L-Aspartic Acid in Nutritional Supplements
L-Aspartic Acid is included in supplements for its potential to support energy production and athletic endurance.[2] However, robust scientific evidence supporting these specific uses in healthy individuals is limited.[8]
D-Aspartic Acid: The Endocrine and Neuromodulatory Isoform
D-Aspartic Acid has gained significant attention for its potential role in modulating hormone levels, particularly testosterone.
Biological Functions
-
Hormone Regulation: D-Aspartic Acid is found in endocrine tissues such as the pituitary gland and testes.[9] It is believed to be involved in the synthesis and release of hormones, including luteinizing hormone (LH) and testosterone.[1][4]
-
Neurodevelopment and Neuromodulation: It is present in the brain, particularly during embryonic development, suggesting a role in neurogenesis.[9] D-Aspartic Acid can also act as a signaling molecule in the nervous system.[8]
D-Aspartic Acid and Testosterone Synthesis
The primary interest in D-Aspartic Acid as a nutritional supplement stems from its proposed ability to increase testosterone levels. The hypothesized mechanism involves the hypothalamic-pituitary-gonadal (HPG) axis.[9][10]
Clinical and Preclinical Data on D-Aspartic Acid and Testosterone
The effects of D-Aspartic Acid supplementation on testosterone levels have yielded mixed results in human studies. Some studies have reported significant increases, while others have shown no effect or even a decrease at higher dosages.[4][9][11]
Table 1: Summary of Human Studies on D-Aspartic Acid Supplementation and Testosterone Levels
| Study | Dosage of D-Aspartic Acid | Duration | Participant Population | Key Findings on Total Testosterone |
| Topo et al. (2009) | 3.12 g/day | 12 days | Healthy men (27-37 years) | Significant increase of 42% from baseline.[4][12] |
| Willoughby & Leutholtz (2013) | 3 g/day | 28 days | Resistance-trained men | No significant effect on total or free testosterone levels.[13] |
| Melville et al. (2015) | 3 g/day and 6 g/day | 14 days | Resistance-trained men | 3g/day had no effect. 6g/day led to a significant decrease in total testosterone.[11][14] |
| Roshanzamir & Safavi (2017) | Systematic Review | N/A | Multiple studies | Inconsistent results in human studies; more well-designed clinical trials are needed.[9] |
Experimental Protocols
Protocol 1: Quantification of D-Aspartic Acid in Nutritional Supplements by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the chiral separation and quantification of D- and L-Aspartic Acid in a supplement matrix.
4.1.1. Principle
This method involves pre-column derivatization of the amino acids with a chiral reagent, followed by separation and detection using reverse-phase HPLC with fluorescence detection.[15]
4.1.2. Materials and Reagents
-
D-Aspartic Acid and L-Aspartic Acid standards
-
o-Phthaldialdehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid (0.4 M)
-
Nutritional supplement sample
4.1.3. Equipment
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
4.1.4. Procedure
-
Standard Preparation: Prepare a series of standard solutions of D- and L-Aspartic Acid of known concentrations.
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized supplement powder.
-
Dissolve the powder in a known volume of 0.4 M perchloric acid.
-
Vortex thoroughly and centrifuge to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Derivatization:
-
In a microcentrifuge tube, mix a small volume of the standard or sample with the OPA/NAC derivatizing reagent in boric acid buffer.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Use a suitable mobile phase gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) to achieve separation of the D- and L-Aspartic Acid diastereomers.[15]
-
Monitor the elution profile using the fluorescence detector.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of D- and L-Aspartic Acid in the supplement sample by comparing its peak area to the calibration curve.
-
Protocol 2: In Vivo Assessment of the Effects of D-Aspartic Acid Supplementation on Serum Testosterone Levels in a Rodent Model
This protocol describes a preclinical study to evaluate the impact of D-Aspartic Acid on testosterone levels in rats.
4.2.1. Principle
Male rats are administered D-Aspartic Acid orally for a specified period. Blood samples are collected at baseline and at the end of the treatment period to measure serum testosterone concentrations.
4.2.2. Materials and Reagents
-
D-Aspartic Acid
-
Vehicle (e.g., distilled water or saline)
-
Adult male Sprague-Dawley or Wistar rats
-
Gavage needles
-
Blood collection tubes
-
Testosterone ELISA kit or access to LC-MS/MS for testosterone analysis
4.2.3. Equipment
-
Animal housing facilities
-
Analytical balance
-
Centrifuge
4.2.4. Procedure
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to a control group (vehicle only) and a treatment group (D-Aspartic Acid).
-
Prepare the D-Aspartic Acid solution in the vehicle at the desired concentration.
-
Administer the solution or vehicle daily via oral gavage for the duration of the study (e.g., 14-28 days).
-
-
Blood Collection:
-
Collect a baseline blood sample from the tail vein or saphenous vein before the first dose.
-
At the end of the treatment period, collect a final blood sample via cardiac puncture under anesthesia.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
-
Testosterone Analysis:
-
Measure the concentration of testosterone in the serum samples using a validated testosterone ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
-
Data Analysis:
-
Compare the mean serum testosterone levels between the control and treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of D-Aspartic Acid in testosterone synthesis.
Caption: Experimental workflow for in vivo assessment of D-Aspartic Acid on testosterone.
Caption: Role of L-Aspartic Acid in excitatory neurotransmission.
Safety and Toxicology
D-Aspartic acid is considered possibly safe when used in doses of 3-6 grams daily for up to 3 months.[8] L-aspartic acid is considered possibly safe with short-term use of up to 8 grams daily.[8] High doses of aspartic acid have been linked to potential brain defects in animal research, and therefore, supplementation is not recommended during pregnancy, breastfeeding, or for infants.[8][16] Some users have reported side effects such as irritability, nervousness, rapid heart rate, and headache.[9] A subchronic toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for L-aspartic acid at approximately 700 mg/kg body weight per day.[17]
Conclusion
This compound is a component of nutritional supplements with two distinct isomers that have different physiological roles. L-Aspartic Acid is a fundamental component of proteins and a neurotransmitter. D-Aspartic Acid is primarily investigated for its potential to modulate hormone levels, particularly testosterone, although the evidence in humans remains inconsistent. The provided protocols offer a framework for the analytical and functional assessment of this compound in a research and development setting. Further well-controlled clinical trials are necessary to fully elucidate the efficacy and safety of D-Aspartic Acid supplementation for enhancing testosterone levels.
References
- 1. news-medical.net [news-medical.net]
- 2. study.com [study.com]
- 3. thebehavioralscientist.com [thebehavioralscientist.com]
- 4. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 5. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Aspartic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tigerfitness.com [tigerfitness.com]
- 11. Three and six grams supplementation of d-aspartic acid in resistance trained men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Absorption, utilization, and safety of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vkm.no [vkm.no]
Application Notes and Protocols for the Experimental Use of DL-Aspartic Acid in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic Acid is a racemic mixture containing both D-Aspartic Acid (D-Asp) and L-Aspartic Acid (L-Asp). While L-Asp is one of the twenty common proteinogenic amino acids, its D-isomer, D-Aspartic Acid, has garnered significant attention in endocrinology research for its role in regulating hormone synthesis and release. D-Asp is found endogenously in neuroendocrine tissues, including the pituitary gland and testes, where it is involved in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1] This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on the bioactive D-isomer, in endocrinology research.
Mechanism of Action
D-Aspartic Acid primarily exerts its effects through its involvement in the synthesis and release of key hormones. It has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH).[2] LH then acts on the Leydig cells in the testes to promote the synthesis and release of testosterone.[2][3]
The molecular mechanisms involve the activation of signaling pathways in both the pituitary and the testes. In the pituitary, D-Asp is believed to act as a neurotransmitter, influencing the release of LH. In testicular Leydig cells, D-Asp has been shown to upregulate the expression of the Steroidogenic Acute Regulatory (StAR) protein, a key factor in the transport of cholesterol into the mitochondria for testosterone synthesis.[4][5][6] This process is mediated by second messengers such as cyclic AMP (cAMP).[7]
Data Presentation
The following tables summarize quantitative data from key studies on the effects of D-Aspartic Acid administration on hormone levels.
Table 1: Effects of D-Aspartic Acid on Luteinizing Hormone (LH) and Testosterone in Humans
| Study Participant Profile | D-Aspartic Acid Dose | Duration | Change in LH Levels | Change in Testosterone Levels | Reference |
| 23 healthy men | 3.12 g/day (as Sodium D-Aspartate) | 12 days | +33% | +42% | [8] |
| Resistance-trained men | 3 g/day | 28 days | No significant change | No significant change | [9] |
| Resistance-trained men | 6 g/day | 14 days | No significant change | Significant reduction | [4][7] |
| Infertile men | 2.66 g/day | 90 days | Not reported | +30-60% | [9] |
Table 2: Effects of D-Aspartic Acid on Hormone Levels in Rats
| Administration Route | D-Aspartic Acid Dose | Duration | Change in LH Levels | Change in Testosterone Levels | Reference |
| Intraperitoneal injection | Not specified | 5 hours post-injection | +1.6-fold | +3.0-fold | [10] |
| In vitro (isolated pituitary) | 0.1 mM | Not specified | Significant increase | Not applicable | [7] |
| In vitro (isolated Leydig cells) | 0.1 and 1 nM (with hCG) | Not specified | Not applicable | Significant increase | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Administration of D-Aspartic Acid in Rats for Testosterone Analysis
Objective: To investigate the in vivo effect of D-Aspartic Acid on serum testosterone levels in rats.
Materials:
-
Male Wistar rats (sexually mature)
-
D-Aspartic Acid
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
ELISA kit for testosterone measurement or HPLC equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Preparation of D-Aspartic Acid Solution: Prepare a sterile solution of D-Aspartic Acid in saline. The concentration should be calculated based on the desired dosage and the average weight of the rats.
-
Administration: Administer the D-Aspartic Acid solution to the experimental group via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of sterile saline.
-
Blood Collection: At predetermined time points (e.g., 2, 4, 6, and 24 hours post-injection), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Testosterone Measurement: Measure the testosterone concentration in the serum samples using a validated testosterone ELISA kit according to the manufacturer's instructions or by a validated HPLC method.
-
Data Analysis: Analyze the data to determine the effect of D-Aspartic Acid on testosterone levels compared to the control group.
Protocol 2: In Vitro Testosterone Synthesis Assay in Leydig Cells
Objective: To assess the direct effect of D-Aspartic Acid on testosterone synthesis in isolated Leydig cells.
Materials:
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
D-Aspartic Acid
-
Human Chorionic Gonadotropin (hCG)
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
-
Electrochemiluminescence immunoassay (ECLIA) or ELISA kit for testosterone
Procedure:
-
Cell Culture: Culture MA-10 Leydig cells in the appropriate medium until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh serum-free medium containing different concentrations of D-Aspartic Acid (e.g., 0.1 nM, 1 nM) with or without a stimulating agent like hCG.[5][6] Include a control group with no treatment and a group with hCG alone.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant for testosterone measurement.
-
Testosterone Measurement: Determine the concentration of testosterone in the supernatant using an ECLIA or ELISA kit.
-
Data Analysis: Compare the testosterone levels in the D-Aspartic Acid-treated groups to the control and hCG-only groups.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for D-Aspartic Acid Quantification in Serum
Objective: To accurately measure the concentration of D-Aspartic Acid in serum samples.
Materials:
-
Serum samples
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Derivatization reagent (e.g., N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide - FDNP-Val-NH2)[11]
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., ODS-Hypersil)[11]
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Sample Preparation (Deproteinization):
-
To 100 µL of serum, add 100 µL of ice-cold 1M PCA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3M K2CO3.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
-
Derivatization:
-
Take an aliquot of the deproteinized supernatant and derivatize with FDNP-Val-NH2 according to established protocols to form diastereomers.[11]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the diastereomers on a C18 column using a suitable gradient of mobile phase solvents.
-
Detect the derivatives using a UV detector at an appropriate wavelength (e.g., 340 nm).[11]
-
-
Quantification:
-
Quantify the D-Aspartic Acid peak by comparing its area to a standard curve prepared with known concentrations of D-Aspartic Acid.
-
Visualization of Pathways and Workflows
Caption: D-Aspartic Acid's action on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Caption: D-Aspartic Acid signaling pathway in a testicular Leydig cell.
Caption: Workflow for in vivo D-Aspartic Acid administration and testosterone analysis in rats.
References
- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproductive Biology and Endocrinology Open Access the Role and Molecular Mechanism of D-aspartic Acid in the Release and Synthesis of Lh and Testosterone in Humans and Rats | Semantic Scholar [semanticscholar.org]
- 4. Three and six grams supplementation of d-aspartic acid in resistance trained men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-Aspartic acid stimulates steroidogenesis through the delay of LH receptor internalization in a mammalian Leydig cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. examine.com [examine.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DL-Aspartic Acid Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-Aspartic Acid in in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro assays?
The optimal concentration of this compound can vary significantly depending on the cell type, the specific assay, and the desired biological endpoint. However, based on published studies, a general starting range of 0.1 mM to 2.0 mM is often effective. For instance, studies on isolated rat pituitary glands have shown increased Luteinizing Hormone (LH) synthesis at concentrations of 0.1 mM and 1.0 mM of D-Aspartate.[1] In experiments with mallard testis slices, testosterone release was significantly increased at 1.0 mM and 2.0 mM D-Aspartate.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How do I prepare a stock solution of this compound?
This compound has limited solubility in water at neutral pH.[3][4] To prepare a concentrated stock solution, it is recommended to dissolve it in an acidic or basic solution.
-
Basic Solution: D-Aspartic Acid can be dissolved in 0.1 M NaOH.[7]
When preparing the stock solution, it is important to neutralize the pH before adding it to your cell culture medium to avoid shocking the cells. After dissolving, filter-sterilize the solution using a 0.22 µm filter. Store aliquots of the stock solution at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8][9]
Q3: Can this compound be toxic to cells in culture?
Yes, at high concentrations, this compound can exhibit cytotoxicity. A study on cultured murine cortical neurons demonstrated that exposure to L-aspartate concentrations ranging from 30 µM to 3 mM for five minutes resulted in neuronal destruction, with an estimated ED50 of around 190 µM.[10] Therefore, it is essential to determine the cytotoxic threshold of this compound for your specific cell line using a cell viability assay, such as the MTT or LDH assay.
Q4: What are the known signaling pathways activated by D-Aspartic Acid?
D-Aspartic Acid has been shown to be involved in various signaling pathways. In neuroendocrine tissues, it can stimulate the synthesis and release of hormones through second messengers like cGMP and cAMP.[1] In testicular cells, D-Aspartate can influence steroidogenesis and spermatogenesis through the GluR/ERK1/2 and AMPAR/AKT pathways.[11]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
| Problem | Possible Cause | Solution |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility at the pH and temperature of the culture medium. | - Ensure the pH of the stock solution is neutralized before adding it to the medium.- Prepare a fresh stock solution and ensure it is fully dissolved before use.- Consider using a lower final concentration of this compound. |
| Inconsistent or unexpected results | - Pipetting errors.- Inaccurate concentration of the stock solution.- Degradation of this compound due to improper storage. | - Use calibrated pipettes and proper pipetting techniques.[12][13]- Verify the concentration of your stock solution.- Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C.[8][9] |
| High background or interference in the assay | - The acidic or basic nature of the this compound stock solution is interfering with the assay chemistry.- this compound itself is interfering with the assay components. | - Ensure the final concentration of the solvent (e.g., HCl or NaOH) in the culture medium is negligible and does not affect the assay.- Run a control with the vehicle (the solvent used to dissolve this compound) alone to assess its effect on the assay.- If interference is suspected, consider using a different assay method.[14][15] |
| No observable effect of this compound | - The concentration used is too low.- The incubation time is too short.- The cells are not responsive to this compound. | - Perform a dose-response experiment with a wider range of concentrations.- Optimize the incubation time.- Confirm that your cell type is expected to respond to this compound based on existing literature. |
| Decreased cell viability | The concentration of this compound is cytotoxic. | - Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, LDH).- Use a concentration below the cytotoxic threshold for your experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
NMDA Receptor Activation Assay (Calcium Flux Assay)
This protocol outlines a method to assess the activation of NMDA receptors by this compound.
-
Cell Preparation: Plate cells expressing NMDA receptors (e.g., primary neurons or a suitable cell line) in a 96-well black-walled, clear-bottom plate and allow them to grow to confluence.[16]
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add different concentrations of this compound, along with co-agonists like glycine or D-serine, to the wells. Include a positive control (e.g., NMDA) and a negative control (buffer).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium influx.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the extent of NMDA receptor activation.
Visualizations
Caption: General experimental workflow for in vitro assays.
Caption: D-Aspartic Acid signaling pathways.
Caption: Troubleshooting decision tree.
References
- 1. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing effects of D-aspartic acid and nitric oxide on tuning of testosterone production in mallard testis during the reproductive cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Investigating the Solubility Properties of L-Aspartic Acid in Various Solvents [thinkdochemicals.com]
- 5. L-天冬氨酸 from non-animal source, meets EP, USP testing specifications, suitable for cell culture, 98.5-101.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. go.zageno.com [go.zageno.com]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Matrix interference in DL-Aspartic acid chromatographic analysis
Welcome to the technical support center for the chromatographic analysis of DL-Aspartic Acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to matrix interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in chromatographic analysis?
A1: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of the target analyte (in this case, D- or L-Aspartic Acid) due to the presence of other co-eluting components in the sample matrix.[1][2] These interferences can lead to either suppression or enhancement of the analyte's signal, causing inaccurate quantification.[1][2] Common sources of interference in biological samples include salts, proteins, and phospholipids.[1][3]
Q2: Why is the chiral separation of D- and L-Aspartic Acid important?
A2: While L-amino acids are the primary building blocks of proteins, D-amino acids like D-Aspartic acid play crucial roles in physiological and pathological processes, including neurotransmission.[4][5] Distinguishing between these enantiomers is critical for understanding their specific biological functions and for applications in drug development and disease biomarker research.[4]
Q3: What are the most common sample preparation techniques to reduce matrix effects?
A3: The goal of sample preparation is to remove interfering substances from the complex biological matrix while efficiently extracting the target analytes.[3] The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][6] More advanced methods like HybridSPE also specifically target phospholipid removal.[7]
Q4: What is derivatization and why is it used in Aspartic Acid analysis?
A4: Derivatization is the process of chemically modifying the analyte to enhance its analytical properties. For amino acids, which often lack a strong chromophore, derivatization is used to improve detection sensitivity for UV or fluorescence detectors.[8][9] It can also improve chromatographic separation.[4] Common derivatizing agents include o-phthalaldehyde (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag™).[3][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for Aspartic Acid peaks. What are the potential causes and solutions?
A: Poor peak shape can result from several factors related to the column, mobile phase, or interactions with the sample matrix.
-
Column Overload: Injecting too much sample can saturate the column. Try diluting your sample or reducing the injection volume.
-
Column Contamination: Residual matrix components, especially proteins, can bind to the stationary phase. Refer to the Column Cleaning Protocol in the Experimental Protocols section.[11]
-
Inappropriate Mobile Phase pH: The ionization state of aspartic acid is pH-dependent. Ensure your mobile phase pH is appropriate for the column chemistry and analyte. For cation-exchange columns, a lower pH at the start of the gradient ensures positive charging and retention.[11] For reversed-phase columns, adjusting the pH can control the hydrophobicity of the analyte.[12]
-
Secondary Interactions: Unwanted interactions between the analyte and the column can cause peak tailing. Ensure the ionic strength of your mobile phase is sufficient (e.g., by using a buffer like ammonium formate) to minimize these interactions.
Issue 2: Low Analyte Recovery or Signal Suppression
Q: The analyte response in my sample is much lower than in my pure standard solution, indicating low recovery or ion suppression. How can I fix this?
A: This is a classic sign of matrix interference, where endogenous compounds suppress the analyte's signal.[1]
-
Improve Sample Cleanup: The most effective solution is to improve the removal of interfering substances. Protein precipitation alone may not be sufficient as it does not remove phospholipids, a major cause of ion suppression.[1][7] Consider using Solid-Phase Extraction (SPE) or a more targeted technique like HybridSPE-Phospholipid.[7]
-
Use an Internal Standard (IS): An appropriate internal standard can compensate for signal loss. A stable isotope-labeled (SIL) version of the analyte is the ideal choice as it behaves nearly identically to the analyte during sample preparation and ionization.[1] If a SIL-IS is unavailable, a structural analogue can be used.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of the analyte.[6] This helps to ensure that the standards and the samples experience the same degree of matrix effect, leading to more accurate quantification.[5]
-
Method of Standard Addition: This method involves spiking the analyte at different concentrations directly into aliquots of the sample. It is a robust way to correct for proportional matrix effects but is more labor-intensive.[13][14]
Issue 3: Poor Resolution Between D- and L-Aspartic Acid
Q: I am unable to achieve baseline separation between the D- and L-Aspartic Acid enantiomers. What should I do?
A: Chiral separations are highly sensitive to chromatographic conditions.
-
Select the Right Chiral Stationary Phase (CSP): The choice of chiral column is critical. Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T) and cinchona alkaloid-based zwitterionic ion-exchange columns have proven effective for separating underivatized amino acid enantiomers.[4][10][15]
-
Optimize Mobile Phase Composition: Enantioselectivity can often be improved by adjusting the concentration and type of organic modifier (e.g., methanol, acetonitrile) in the mobile phase.[4]
-
Adjust Column Temperature: Temperature can affect the kinetics of the chiral recognition mechanism. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.[11]
-
Check for Co-eluting Interferences: A peak from the matrix may be co-eluting with one of the enantiomers, making separation appear poor. Use a matrix blank injection to confirm. If an interference is present, improve the sample cleanup procedure.
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Ref. |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using organic solvent (e.g., Acetonitrile) or acid (e.g., Trichloroacetic acid). | Simple, fast, and inexpensive. | Does not effectively remove phospholipids or salts, leading to significant matrix effects. | 50-85% | [3][7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Can provide a cleaner extract than PPT. | Can be labor-intensive, requires optimization of solvents and pH. | 60-90% | [1] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides high selectivity and cleaner extracts than PPT or LLE. Reduces ion suppression. | Method development can be complex; more expensive than PPT. | >85% | [3][7][13] |
| Ultrafiltration | Removal of macromolecules (like proteins) using a semi-permeable membrane (e.g., 3 kDa cutoff). | Effectively removes proteins without using organic solvents or acids. | Does not remove smaller interfering molecules like salts or phospholipids. | >90% | [3] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general methodology for cleaning plasma samples using a generic polymeric SPE cartridge to reduce matrix interference prior to LC-MS analysis.
-
Column Conditioning: Condition a 60 mg/3 mL polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]
-
Sample Loading: Load 500 µL of plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[7]
-
Elution: Elute the target analytes (this compound) with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for injection.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. help.waters.com [help.waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Analysis of the enzymatic racemization of D-aspartic acid to L-aspartic acid by the on-line coupling of a solid-phase extraction column and a ligand-exchange high-performance liquid chromatography column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Improving yield in chemical synthesis of DL-Aspartic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of DL-Aspartic acid derivatives. Our aim is to help you improve yield, purity, and overall success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the synthesis of this compound derivatives?
A1: Low yields can stem from several factors, including suboptimal reaction conditions, side reactions, and purification losses. Key areas to investigate are:
-
Reaction Temperature and Pressure: Chemical synthesis of aspartic acid often requires high temperatures and pressures. Deviation from optimal conditions can significantly reduce yield.[1]
-
pH Control: The pH of the reaction mixture is critical. For instance, in certain enzymatic syntheses, the pH is initialized to 7.0, while in other chemical precipitation steps, a pH of around 2.8 to 4.4 is targeted.[1][2]
-
Byproduct Formation: The formation of unwanted side products, such as malic acid from fumarate in the presence of fumarase, can consume starting materials and decrease the yield of the desired aspartic acid derivative.[1] In peptide synthesis, aspartimide formation is a common side reaction that reduces yield and introduces impurities.[3][4]
-
Catalyst Efficiency: The choice and condition of the catalyst are crucial. For example, in the amination of fumarate, L-aspartate ammonia-lyase is used industrially.[5] In asymmetric Strecker synthesis, a chiral zirconium catalyst can be employed to achieve high yields and enantioselectivity.[6]
-
Purity of Starting Materials: Impurities in starting materials can interfere with the reaction and lead to lower yields.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation is essential for improving yield and simplifying purification. Consider the following strategies:
-
Control of Reaction Conditions: Precise control of temperature, pH, and reaction time can favor the desired reaction pathway. For example, heat treatment can be used to inactivate enzymes like fumarase that produce unwanted byproducts.[1][2]
-
Choice of Reagents and Solvents: The selection of appropriate reagents and solvents can influence the reaction's selectivity. For instance, in Fmoc solid-phase peptide synthesis, using bulky esters on the aspartic acid side-chain or protecting the amide backbone can reduce aspartimide formation.[4] The polarity of the solvent also has a strong influence on aspartimide formation, with higher polarity leading to more of this side product.[3]
-
Use of Additives: In peptide coupling reactions, additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization and other side reactions.[7]
Q3: What are the best practices for purifying this compound derivatives?
A3: The purification strategy depends on the specific derivative and the impurities present. Common techniques include:
-
Crystallization: This is a widely used method for purifying aspartic acid and its derivatives. The process often involves adjusting the pH of the solution to induce precipitation.[1][2] For instance, crude aspartic acid crystals can be purified by suspending them in an aqueous solution and stirring at a high temperature (above 50°C) to remove impurities like other amino acids and inorganic salts.[8]
-
Chromatography: Ion-exchange chromatography is effective for separating L-aspartic acid from culture broth in fermentation processes.[1] For analytical purposes and purification of derivatives, reversed-phase HPLC is a powerful technique.[9]
-
Filtration and Washing: After crystallization, the product should be recovered by filtration and washed with an appropriate solvent to remove residual impurities.[2]
Q4: I am performing an N-acylation reaction on this compound. What are the critical parameters to control for a successful synthesis?
A4: For a successful N-acylation, pay close attention to the following:
-
Activating Agent: The choice of activating agent for the carboxylic acid is critical. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in conjunction with additives like HOBt to minimize racemization.[7]
-
Protecting Groups: If you are working with other functional groups that might react, appropriate protecting groups are necessary. For example, in the synthesis of certain derivatives, Boc and tBu protecting groups are used and subsequently removed under acidic conditions.[10]
-
Base: The presence and strength of a base can significantly impact the reaction, particularly in preventing racemization during peptide bond formation.[11]
-
Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Common solvents for N-acylation include dimethylformamide (DMF) and dichloromethane (DCM).[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction temperature or pressure. | Optimize temperature and pressure according to established protocols. Chemical synthesis often requires high temperature and pressure.[1] |
| Incorrect pH of the reaction mixture. | Carefully monitor and adjust the pH. The optimal pH can vary significantly depending on the specific synthesis method.[2][12] | |
| Formation of malic acid as a byproduct (from fumarate). | Inactivate the fumarase enzyme through heat treatment of the enzyme-containing material.[1][2] | |
| Aspartimide formation in peptide synthesis. | Use bulky ester protecting groups on the aspartic acid side-chain, protect the amide backbone, or add HOBt to the deprotection solution.[11] | |
| Inefficient catalyst. | Ensure the catalyst is active and used in the correct concentration. For enzymatic reactions, check for enzyme inhibition.[2] | |
| Product Impurity | Presence of unreacted starting materials. | Monitor reaction completion using techniques like TLC or HPLC. Adjust reaction time or reagent stoichiometry if necessary. |
| Formation of side products (e.g., aspartimide, malic acid). | Refer to the "Low Yield" section for strategies to minimize byproduct formation. | |
| Contamination with inorganic salts or other amino acids. | Purify the crude product by recrystallization from a hot aqueous solution.[8] | |
| Racemization | Inappropriate coupling reagent or base in peptide synthesis. | Use coupling reagents known to suppress racemization, such as those combined with HOBt. The choice and strength of the base are also critical.[11] |
| Poor Solubility of Derivatives | The derivative is insoluble in common organic solvents. | Modify the derivative to enhance solubility. For example, conjugation with 3-diethylaminopropyl (DEAP) can improve the solubility of poly(L-aspartic acid) in volatile organic solvents.[13] |
Experimental Protocols
General Protocol for N-Methyl-DL-Aspartic Acid Synthesis via Michael Addition
This protocol describes the synthesis of N-methyl-DL-aspartic acid (NMA) by the Michael addition of methylamine to dimethyl fumarate.[14]
-
Reaction Setup: In a suitable reaction vessel, dissolve dimethyl fumarate in an appropriate solvent.
-
Addition of Methylamine: Add methylamine to the solution of dimethyl fumarate.
-
Reaction: Stir the reaction mixture at a controlled temperature. The progress of the reaction can be monitored by TLC or HPLC.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.
-
Purification: The crude NMA is purified, for example, by recrystallization, to yield the final product.
Note: This is a generalized protocol. Specific conditions such as solvent, temperature, reaction time, and purification method should be optimized for your specific experimental setup.
Strecker Synthesis of Amino Acids: General Procedure
The Strecker synthesis is a method to produce amino acids from an aldehyde (or ketone), ammonia, and cyanide.[15][16]
-
Imine Formation: An aldehyde is reacted with ammonia to form an imine. A safer and more common laboratory practice involves using ammonium chloride (NH₄Cl) and potassium cyanide (KCN).[16]
-
Cyanation: The imine is then treated with a cyanide source (e.g., KCN) to form an α-aminonitrile.[16]
-
Hydrolysis: The α-aminonitrile is hydrolyzed, typically under acidic conditions, to yield the corresponding α-amino acid.[16]
Note: This synthesis produces a racemic mixture of the amino acid.
Visual Guides
Caption: Troubleshooting workflow for diagnosing and addressing low yield issues.
Caption: General workflow for the Strecker synthesis of DL-amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. US6280980B1 - Process for the production of L-aspartic acid - Google Patents [patents.google.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aspartic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]
- 9. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Aspartic Acid Racemization Analysis
Welcome to the technical support center for addressing the racemization of aspartic acid in aged samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of aspartic acid racemization.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization?
Aspartic acid racemization (AAR) is a non-enzymatic process where the L-aspartic acid naturally found in proteins slowly converts to its mirror image, D-aspartic acid.[1][2] Over time, this leads to an increasing ratio of D- to L-aspartic acid (D/L ratio) in tissues that are not subject to significant protein turnover.[3][4][5]
Q2: Why is it important to study aspartic acid racemization?
The extent of aspartic acid racemization is often correlated with the age of an organism or the turnover rate of specific proteins.[3][4][5] This makes it a valuable tool in various fields:
-
Forensic Science: To estimate the age at death of individuals.[1][6][7][8]
-
Archaeology and Paleontology: For dating ancient biological samples.[9]
-
Drug Development and Protein Stability: To assess the long-term stability of protein-based therapeutics, as racemization can alter protein structure and function.[1][5][10]
-
Aging Research: To understand the molecular mechanisms of aging and age-related diseases.[4][5]
Q3: What factors influence the rate of aspartic acid racemization?
The primary factors that influence the rate of aspartic acid racemization are:
-
Temperature: Higher temperatures significantly accelerate the rate of racemization.[9][11][12]
-
pH: The rate of racemization is pH-dependent, with increased rates observed under both alkaline and acidic conditions compared to a neutral pH.[11][12][13]
-
Moisture: The presence of water is essential for the racemization reaction to occur.[3][11]
-
Amino Acid Sequence: The position of the aspartic acid residue within the peptide chain and the nature of the adjacent amino acids can influence the rate of racemization.[14][15]
-
Protein Conformation: The three-dimensional structure of a protein can either facilitate or hinder the racemization of specific aspartyl residues.[14][16]
Q4: What are the common analytical methods for measuring aspartic acid racemization?
The most common methods for quantifying the D/L ratio of aspartic acid include:
-
High-Performance Liquid Chromatography (HPLC): Often involving pre-column derivatization with a chiral reagent to separate the D- and L-enantiomers.[11][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique also requires derivatization to make the amino acids volatile and allows for the separation and quantification of the D and L forms.[1][6][18]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of aspartic acid racemization.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent D/L ratios in replicate samples | 1. Incomplete hydrolysis of the protein sample.2. Contamination with exogenous amino acids.3. Inconsistent derivatization efficiency.4. Variability in sample preparation (e.g., weighing errors). | 1. Optimize hydrolysis time and temperature. Ensure complete removal of acid post-hydrolysis.2. Use high-purity reagents and acid-washed glassware. Run procedural blanks to check for contamination.3. Ensure complete dryness of the sample before adding the derivatization reagent. Control reaction time and temperature precisely.4. Use a calibrated analytical balance and ensure homogeneity of the sample powder. |
| High D/L ratio in a known young sample | 1. Sample exposed to high temperatures during storage or processing.2. Sample contamination with older material or D-amino acid standards.3. Pathological conditions in the source tissue that accelerate racemization.[5][10] | 1. Review sample history and storage conditions. If heat exposure is suspected, the sample may not be suitable for age estimation.2. Re-prepare the sample using fresh reagents and clean equipment. Ensure no cross-contamination from other samples or standards.3. Consider the health status of the individual from whom the sample was obtained. Certain diseases can increase protein degradation and racemization. |
| Low D/L ratio in a known old sample | 1. Incomplete hydrolysis leading to underestimation of total D-aspartic acid.2. Leaching of more racemized, soluble peptides from the sample over time.[16] 3. Presence of a significant fraction of recently synthesized proteins in the sample. | 1. Increase hydrolysis time or use a stronger acid concentration, followed by re-analysis.2. This is a known issue in porous materials like bone. Analyze a more stable tissue like dentin if possible.[1][17]3. Ensure the sampled tissue has a low protein turnover rate (e.g., dentin, eye lens core).[1][9][17] |
| Poor chromatographic separation of D and L enantiomers | 1. Suboptimal chiral column performance.2. Incorrect mobile phase composition or gradient.3. Incomplete or improper derivatization. | 1. Check the column's expiration date and performance with standards. Consider replacing the column.2. Optimize the mobile phase composition and gradient according to the column manufacturer's recommendations.3. Review the derivatization protocol. Ensure the correct reagent concentration, reaction time, and temperature are used. |
Quantitative Data Summary
The rate of aspartic acid racemization is highly dependent on environmental conditions. The following tables summarize the influence of temperature and pH on the racemization rate constant (kAsp) and half-lives.
Table 1: Effect of Temperature on Aspartic Acid Racemization
| Temperature (°C) | kAsp (min-1) | Sample Type | Reference |
| 95 | 0.46 x 10-3 | Herring Fish Meal | [11] |
| 120 | 3.39 x 10-3 | Herring Fish Meal | [11] |
Table 2: Effect of pH on Aspartic Acid Racemization Half-Life at 100°C
| pH | Half-Life (hours) | Sample Type | Reference |
| 4.0 | 47 | Aspartame | [12] |
| 6.8 | 13 | Aspartame (in diketopiperazine) | [12] |
Table 3: Effect of Moisture on Aspartic Acid Racemization at 95°C
| Moisture Content (%) | kAsp (min-1) | Sample Type | Reference |
| 80 | 0.46 x 10-3 | Herring Fish Meal | [11] |
| 15 | 0.06 x 10-3 | Herring Fish Meal | [11] |
Experimental Protocols
Protocol 1: Sample Preparation and Hydrolysis of Dentin for AAR Analysis
This protocol describes the initial steps for preparing dentin samples for subsequent analysis by either HPLC or GC-MS.
-
Sample Selection: Select a tooth with minimal dental caries or restorations. Third molars are often used.[1]
-
Dentin Isolation:
-
Clean the external surface of the tooth thoroughly with deionized water.
-
Mechanically separate the crown and root.
-
Remove the enamel and cementum using a dental drill or a diamond-coated burr to isolate the dentin.
-
Pulverize the isolated dentin into a fine powder using a cryogenic mill or an agate mortar and pestle.
-
-
Hydrolysis:
-
Accurately weigh approximately 10-20 mg of the dentin powder into a hydrolysis tube.
-
Add 1 mL of 6 M hydrochloric acid (HCl).
-
Seal the tube under a nitrogen atmosphere to prevent oxidation.
-
Place the sealed tube in an oven or heating block at 110°C for 24 hours.
-
-
Acid Removal:
-
After hydrolysis, cool the tube to room temperature.
-
Open the tube and evaporate the HCl to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Re-dissolve the residue in a known volume of 0.01 M HCl or a suitable buffer for analysis.
-
Protocol 2: Derivatization and Analysis by GC-MS
This protocol outlines the derivatization of amino acids and subsequent analysis using Gas Chromatography-Mass Spectrometry.
-
Derivatization:
-
Take an aliquot of the hydrolyzed sample.
-
Dry the aliquot completely under a stream of nitrogen.
-
Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA) and an esterifying agent (e.g., isopropanol), to convert the amino acids into volatile derivatives.[18] The specific reagents and reaction conditions will depend on the chosen method.
-
Incubate the mixture at the recommended temperature and time for the derivatization reaction to complete.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a chiral column (e.g., Chirasil-Val).
-
Set the GC oven temperature program to achieve optimal separation of the D- and L-aspartic acid derivatives.
-
Use the mass spectrometer to detect and quantify the abundance of the D and L forms based on their characteristic mass fragments.[1]
-
Calculate the D/L ratio from the integrated peak areas of the D- and L-aspartic acid chromatograms.[1]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Aspartic Acid Racemization for Age Estimation in a Spanish Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Racemization of aspartic acid in human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the methodological aspects of aspartic acid racemization analysis for use in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age estimation in humans through the analysis of aspartic acid racemization from teeth: A scoping review of methods, outcomes, and open research questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartic acid racemization method for age estimation | Education and Research Center of Legal Medicine, Chiba University [m.chiba-u.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Racemization kinetics of aspartic acid in fish material under different conditions of moisture, pH, and oxygen pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Predicting protein decomposition: the case of aspartic-acid racemization kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 18. Aspartic acid racemization of root dentin used for dental age estimation in a Polish population sample - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in DL-Aspartic acid derivatization
Welcome to the technical support center for DL-Aspartic Acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Aspartimide Formation: Intramolecular cyclization of the aspartic acid residue is a common side reaction, particularly under basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS)[1][2]. This is especially prevalent in sequences like Asp-Gly, Asp-Ala, and Asp-Ser[2]. | 1. Choice of Protecting Group: Utilize bulky ester protecting groups for the aspartic acid side chain, such as O-tert-butyl (OtBu) in Boc chemistry or bulkier esters like 3-methylpent-3-yl (OMpe) in Fmoc SPPS[1][3]. For highly problematic sequences, consider non-ester-based protecting groups or backbone protection (e.g., Dmb-dipeptides)[1][4]. 2. Modified Deprotection Conditions: For Fmoc-SPPS, add 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce aspartimide formation[2][5]. Alternatively, using a weaker base like piperazine can also suppress this side reaction[5]. |
| Incomplete Derivatization: Insufficient reagent, incorrect pH, or the presence of contaminants can lead to incomplete reaction. | 1. Reagent Stoichiometry: Ensure a sufficient molar excess of the derivatizing reagent. For example, with AccQ•Tag chemistry, a 4-6x molar excess is recommended. 2. pH Optimization: Maintain the optimal pH for the specific derivatization reaction. For instance, AccQ•Tag derivatization requires a pH between 8.2 and 10.1[6]. If the sample is acidic, neutralization is crucial[6]. 3. Sample Purity: Ensure the sample is free of particulates and interfering substances. Centrifugation or filtration may be necessary[6]. | |
| Presence of Unexpected Peaks in HPLC/MS Analysis | Aspartimide-Related Impurities: Aspartimide can hydrolyze to form a mixture of α- and β-peptides, as well as their D- and L-isomers, which are often difficult to separate from the desired product[1]. Piperidine used in Fmoc deprotection can also react with the aspartimide to form piperidide adducts[2]. | 1. Optimize Cleavage: A special cleavage protocol has been developed to reduce aspartimide formation during peptide cleavage from the resin[2]. 2. Alternative Protecting Groups: Employing strategies to prevent aspartimide formation in the first place is the most effective solution (see above)[1][4]. |
| Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues in peptide synthesis[2]. It can also occur with aspartic acid esters at elevated temperatures[7]. | 1. Resin Choice: For Fmoc/tBu peptide synthesis, using 2-chlorotrityl chloride resin can inhibit diketopiperazine formation due to steric hindrance[2]. 2. Boc Synthesis Strategy: In Boc-based synthesis, in situ neutralization protocols can suppress this side reaction[2]. | |
| Racemization: The activation of the protected amino acid can lead to some degree of racemization[2]. | 1. Protecting Group Selection: Certain protecting groups, like Z (Benzyloxycarbonyl), are known to be resistant to racemization during activation[8]. 2. Coupling Additives: The use of additives like HOBt can help suppress racemization. | |
| Poor Reproducibility | Variability in Reaction Conditions: Minor fluctuations in temperature, pH, or reaction time can significantly impact the outcome of the derivatization. | 1. Strict Protocol Adherence: Follow a detailed, validated experimental protocol consistently. 2. Control Reaction Parameters: Lowering the reaction temperature can minimize undesired side reactions like deamidation and methylation[9]. For example, reducing the temperature from 55°C to room temperature has been shown to significantly decrease these side reactions during Lys Tag derivatization[9]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the derivatization of aspartic acid in peptide synthesis, and how can I prevent it?
A1: The most prevalent side reaction is the formation of aspartimide, which occurs through intramolecular cyclization, especially under the basic conditions of Fmoc-deprotection[1][4]. This is particularly problematic for Asp-Gly, Asp-Ala, and Asp-Ser sequences[2]. To minimize or prevent aspartimide formation, you can:
-
Use Bulky Side-Chain Protecting Groups: Groups like O-tert-butyl (OtBu) are standard, but for challenging sequences, bulkier esters such as OEpe, OPhp, or OBno offer a significant reduction in this side reaction[1].
-
Employ Backbone Protection: Using dipeptides with a protecting group on the backbone amide nitrogen, such as Fmoc-D-Asp(OtBu)-Dmb-Gly-OH, can completely prevent aspartimide formation[1][2].
-
Modify Deprotection Conditions: Adding 0.1 M HOBt to the piperidine deprotection solution can suppress aspartimide formation[2][5].
-
Use Non-Ester-Based Protecting Groups: These have been shown to fully eliminate the formation of aspartimide[4].
Q2: I am observing a mixture of α- and β-peptides in my final product. What is the cause and how can it be avoided?
A2: The presence of both α- and β-peptides is a direct consequence of aspartimide formation. The succinimide ring of the aspartimide can be opened by hydrolysis to yield a mixture of the desired α-peptide and the undesired β-peptide[2]. The best way to avoid this is to prevent the initial formation of the aspartimide intermediate by using the strategies outlined in Q1.
Q3: Can the choice of derivatization reagent affect the stability of the resulting aspartic acid derivative?
A3: Yes, the choice of reagent is critical. For instance, when using silylation reagents like MTBSTFA for GC-MS analysis, the resulting TBDMS derivatives are more stable and less sensitive to moisture compared to TMS derivatives formed with reagents like BSTFA. For HPLC analysis, derivatives formed with reagents like PITC (Edman's reagent) are stable for several days under refrigeration[10].
Q4: Are there specific analytical derivatization protocols for this compound?
A4: Yes, several protocols exist for the derivatization of amino acids, including this compound, for analytical purposes.
-
For HPLC: A common method involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine to separate D- and L-aspartic acid[11]. Another approach uses N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2)[12].
-
For GC-MS: Derivatization is necessary to increase volatility. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Q5: How can I minimize side reactions during the esterification of this compound?
A5: During Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, the reaction is an equilibrium[13]. To drive the reaction towards the ester product and minimize side reactions, you can:
-
Use a large excess of the alcohol[13].
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus[13].
-
Avoid high temperatures for prolonged periods to prevent the formation of by-products like diketopiperazine derivatives[7].
Quantitative Data Summary
Table 1: Performance of Various Side-Chain Protecting Groups in Minimizing Aspartimide Formation
| Protecting Group | Strategy | % Aspartimide Formation (Model Peptide) | Cleavage Condition | Reference |
| O-tert-butyl (OtBu) | Standard Bulky Ester | High (sequence dependent) | TFA | [1] |
| 3-Ethylpent-3-yl ester (OEpe) | Bulky Ester | Significantly Reduced | TFA | [1] |
| 2-Phenyl-2-propyl ester (OPhp) | Bulky Ester | Significantly Reduced | TFA | [1] |
| Benzyl-norbornyl ester (OBno) | Bulky Ester | Significantly Reduced | TFA | [1] |
| Cyanosulfurylide (CSY) | Non-Ester | Completely Suppressed | NCS (N-chlorosuccinimide) | [1][14] |
| 2,4-Dimethoxybenzyl (Dmb) | Backbone Protection | Completely Suppressed | TFA | [1][2] |
Data is based on the synthesis of model peptides known to be prone to aspartimide formation.
Experimental Protocols
Protocol 1: Derivatization of this compound with FDNP-Val-NH2 for HPLC Analysis
This protocol is adapted from a procedure for the derivatization of amino acids for chiral separation.
Materials:
-
This compound sample
-
0.5 M Sodium bicarbonate (NaHCO3)
-
1% solution of N-α-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDNP-Val-NH2) in acetone
-
2 M Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Thermomixer or water bath
Procedure:
-
Dissolve approximately 2.5 mmol of the this compound sample in 100 µL of 0.5 M NaHCO3.
-
Add 400 µL of a 1% solution of l-FDNP-Val-NH2 in acetone.
-
Incubate the mixture for 90 minutes at 40°C in a thermomixer.
-
After incubation, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2 M HCl to a pH of approximately 4.
-
Dilute the sample 100- to 160-fold with methanol.
-
Inject 10 µL of the diluted sample into the HPLC system for analysis[12].
Protocol 2: General Procedure for Silylation of Aspartic Acid for GC-MS Analysis
This protocol is a general guideline for the derivatization of amino acids using MTBSTFA.
Materials:
-
This compound sample (dried)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile or other suitable solvent
-
Heating block or oven
Procedure:
-
Place the dried amino acid sample in a reaction vial.
-
Add the solvent (e.g., acetonitrile) and the silylation reagent (MTBSTFA w/ 1% t-BDMCS). The ratio of solvent to reagent may need to be optimized.
-
Seal the vial tightly.
-
Heat the vial at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30 minutes to 4 hours). The optimal temperature and time can vary and may require adjustment to avoid the formation of multiple derivatives for some amino acids.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Pathway of aspartimide formation and subsequent side reactions.
Caption: A logical workflow for troubleshooting common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. waters.com [waters.com]
- 7. US2438091A - Aspartic acid esters and their preparation - Google Patents [patents.google.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of D-Aspartic Acid and L-Aspartic Acid
An objective guide for researchers, scientists, and drug development professionals on the distinct physiological roles and mechanisms of the two aspartic acid enantiomers.
Aspartic acid, a non-essential amino acid, exists in two stereoisomeric forms: D-Aspartic acid and L-Aspartic acid. While chemically similar, these enantiomers exhibit remarkably different biological activities and physiological roles. L-Aspartic acid is a fundamental component of protein synthesis and a key player in various metabolic pathways.[1][2] In contrast, D-Aspartic acid is not incorporated into proteins but functions as a signaling molecule, primarily in the nervous and endocrine systems.[1][3] This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to inform research and drug development.
Core Biological Functions
| Feature | L-Aspartic Acid | D-Aspartic Acid |
| Primary Role | Protein synthesis, metabolism, neurotransmission[1][2][4] | Neurotransmission, hormone regulation[1][3] |
| Protein Synthesis | Incorporated into proteins[1] | Not used for protein synthesis[1] |
| Neurotransmission | Excitatory neurotransmitter[4][5] | Excitatory neurotransmitter/neuromodulator, NMDA receptor agonist[1][6][7] |
| Endocrine Function | - | Stimulates release of LH and testosterone[3][8] |
| Metabolic Pathways | Urea cycle, gluconeogenesis, purine and pyrimidine synthesis[2][4] | - |
| Abundance | Abundant in the body[4] | Present in smaller amounts, concentrated in neuroendocrine tissues[1][4] |
Neurotransmission
Both D- and L-Aspartic acid function as excitatory neurotransmitters in the central nervous system.[4] They exert their effects by stimulating N-methyl-D-aspartate (NMDA) receptors, although L-glutamate is a more potent agonist.[1][7]
D-Aspartic Acid is recognized as an endogenous agonist for the NMDA receptor and plays a significant role in synaptic plasticity, learning, and memory.[6][7] Its presence is particularly high in the embryonic brain, suggesting a role in neurogenesis.[4][6] Depletion of aspartate racemase, the enzyme that converts L-Aspartate to D-Aspartate, leads to defects in dendritic development and neuron survival in the adult hippocampus.[6][9]
L-Aspartic Acid also contributes to excitatory neurotransmission.[5] Studies have shown that its release from nerve terminals is a calcium-dependent process, supporting its role as a classical neurotransmitter.[10]
Endocrine System Regulation
A primary and well-documented function of D-Aspartic acid is its role in regulating the endocrine system, particularly in the synthesis and release of hormones.[11]
Testosterone and Luteinizing Hormone (LH) Synthesis: D-Aspartic acid has been shown to accumulate in the pituitary gland and testes, where it stimulates the release of LH and testosterone.[8][12] This occurs through the hypothalamic-pituitary-gonadal (HPG) axis.[13] D-Aspartate is converted to N-methyl-D-aspartic acid (NMDA), which stimulates the hypothalamus to release gonadotropin-releasing hormone (GnRH).[13] GnRH then acts on the pituitary gland to release LH, which in turn stimulates the testes to produce testosterone.[13]
A study involving human males demonstrated that daily supplementation with D-aspartate for 12 days resulted in a significant increase in both LH and testosterone levels.[8]
Metabolic Pathways
L-Aspartic Acid is a crucial intermediate in several essential metabolic pathways:
-
Urea Cycle: It participates in the detoxification of ammonia by contributing a nitrogen atom to the formation of urea.[2][4]
-
Gluconeogenesis: It can be converted to oxaloacetate, a precursor for glucose synthesis.[1][4]
-
Purine and Pyrimidine Synthesis: L-Aspartate provides atoms for the synthesis of the ring structures of purines and pyrimidines, the building blocks of DNA and RNA.[4][14]
-
Malate-Aspartate Shuttle: It is essential for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production.[1][4]
D-Aspartic Acid is not known to play a direct role in these central metabolic pathways. Its metabolism is primarily handled by the enzyme D-aspartate oxidase, which degrades it.[15][16]
Experimental Protocols
Quantification of D-Aspartate and L-Aspartate
Method: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Tissues are homogenized in a suitable buffer and deproteinized, often with perchloric acid.
-
Derivatization: The amino acids in the supernatant are derivatized with a fluorescent agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to allow for the separation of the D- and L-enantiomers.
-
Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.
-
Detection: The separated enantiomers are detected using a fluorescence detector.
-
Quantification: The concentration of each enantiomer is determined by comparing the peak area to that of known standards.
In Vivo Study of D-Aspartate on Hormone Levels
Experimental Design: A study by Topo et al. (2009) investigated the effects of D-aspartate supplementation on LH and testosterone levels in humans.[8]
Protocol:
-
Participants: A group of 23 healthy men were recruited.
-
Intervention: Participants consumed a daily dose of a sodium D-aspartate solution for 12 consecutive days. A control group of 20 men received a placebo.[8]
-
Blood Sampling: Blood samples were collected at baseline and at the end of the 12-day treatment period.
-
Hormone Analysis: Serum levels of LH and testosterone were measured using specific immunoenzymatic methods.[8]
Results: The group receiving D-aspartate showed a significant increase in both LH and testosterone levels compared to the placebo group.[8]
Visualizing Key Pathways
Caption: D-Aspartic acid signaling pathway for testosterone synthesis.
Caption: Overview of D- and L-Aspartic acid metabolic fates.
Conclusion
The biological activities of D-Aspartic acid and L-Aspartic acid are distinct and largely non-overlapping. L-Aspartic acid is a canonical amino acid, integral to the fundamental processes of protein synthesis and intermediary metabolism. In contrast, D-Aspartic acid acts as a specialized signaling molecule within the neuroendocrine system, with a particularly prominent role in regulating steroidogenesis and neurodevelopment. Understanding these differences is critical for researchers in fields ranging from neuroscience to endocrinology and for the development of targeted therapeutic strategies.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. healthyhey.com [healthyhey.com]
- 3. news-medical.net [news-medical.net]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thebehavioralscientist.com [thebehavioralscientist.com]
- 6. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartate racemase - Wikipedia [en.wikipedia.org]
- 10. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of D-aspartic acid in the synthesis of testosterone in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caissonlabs.com [caissonlabs.com]
- 15. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-aspartate oxidase - Wikipedia [en.wikipedia.org]
Validating DL-Aspartic Acid as an NMDA Receptor Agonist: A Comparative Guide
This guide provides a comprehensive comparison of DL-Aspartic acid with other known N-methyl-D-aspartate (NMDA) receptor agonists, supported by experimental data from electrophysiological and calcium imaging studies. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Introduction to NMDA Receptors and Agonists
N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] Activation of these receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] Upon activation, the receptor's ion channel opens, allowing the influx of Na+ and Ca2+ ions, which in turn triggers various intracellular signaling cascades.[3]
Aspartic acid, an endogenous amino acid, exists in two isomeric forms: L-Aspartic acid and D-Aspartic acid. Both have been identified as agonists of the NMDA receptor.[4][5] This guide will delve into the experimental validation of their agonist activity and compare their potency to the endogenous agonist L-Glutamate and the synthetic agonist NMDA.
Comparative Analysis of NMDA Receptor Agonist Potency
The potency of an agonist is a measure of the concentration required to produce a defined effect. For NMDA receptors, this is often quantified by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes the EC50 values for this compound and other key NMDA receptor agonists, as determined by electrophysiological experiments.
| Agonist | EC50 (µM) | Experimental Method | Reference |
| L-Glutamate | 2.3 | Voltage Clamp on mouse embryonic hippocampal neurons | [6] |
| D-Aspartic Acid | 28 | Whole-cell patch clamp on rat hippocampal neurons | [7] |
| L-Aspartic Acid | Less potent than L-Glutamate | Voltage Clamp on mouse embryonic hippocampal neurons | [6] |
| NMDA | 64 | Whole-cell patch clamp on rat dorsal root ganglia neurons | [8] |
Note: A lower EC50 value indicates a higher potency.
Experimental Validation
The agonist activity of this compound at the NMDA receptor can be validated through various experimental techniques, primarily electrophysiology and calcium imaging.
Electrophysiological Validation
Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying ion channel function.[9] By recording the electrical currents flowing through the NMDA receptor in response to the application of an agonist, we can directly measure the receptor's activation.
Experimental Workflow: Electrophysiology
Caption: Workflow for whole-cell patch-clamp recording.
Calcium Imaging Validation
Calcium imaging is a technique used to visualize the intracellular calcium dynamics that result from NMDA receptor activation.[10] Fura-2 AM, a ratiometric fluorescent calcium indicator, is commonly used for this purpose. When an agonist binds to the NMDA receptor, the resulting influx of Ca2+ ions leads to an increase in the intracellular Ca2+ concentration, which can be detected as a change in the fluorescence of Fura-2.[11]
Experimental Workflow: Calcium Imaging
Caption: Workflow for Fura-2 AM calcium imaging.
NMDA Receptor Signaling Pathway
The influx of Ca2+ through the NMDA receptor channel initiates a cascade of downstream signaling events. This includes the activation of various kinases and transcription factors that are critical for synaptic plasticity.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol describes the general steps for recording NMDA receptor-mediated currents from cultured neurons.
1. Solutions and Reagents:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
Agonists: L-Glutamate, D-Aspartic acid, L-Aspartic acid, NMDA.
2. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons between 14 and 21 days in vitro for mature receptor expression.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with aCSF.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron under visual guidance using a microscope and establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply agonists at known concentrations to the perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Construct dose-response curves and calculate the EC50 for each agonist.
Fura-2 AM Calcium Imaging Protocol
This protocol outlines the steps for measuring intracellular calcium changes in response to NMDA receptor activation.
1. Solutions and Reagents:
-
Hanks' Balanced Salt Solution (HBSS): For cell washing and imaging.
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Agonists: L-Glutamate, D-Aspartic acid, L-Aspartic acid, NMDA.
2. Cell Preparation and Dye Loading:
-
Culture neurons on glass-bottom dishes or coverslips.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.[12]
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
3. Imaging Procedure:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm and capture the emission at 510 nm.[11]
-
Record a stable baseline fluorescence ratio (F340/F380) before agonist application.
-
Apply the agonist to the imaging chamber.
-
Record the change in the fluorescence ratio over time.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak change in the fluorescence ratio in response to each agonist.
Conclusion
The experimental evidence strongly supports the role of both D-Aspartic acid and L-Aspartic acid as agonists of the NMDA receptor. Electrophysiological and calcium imaging data demonstrate their ability to activate the receptor, leading to ion influx and downstream signaling. While L-Glutamate remains the most potent endogenous agonist, D-Aspartic acid exhibits significant potency. L-Aspartic acid is a weaker agonist. This comparative guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the specific roles of these endogenous amino acids in NMDA receptor function and their potential as therapeutic targets.
References
- 1. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 2. N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of N-methyl-D-aspartate receptors in rat dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Calcium Imaging in mDA neurons [protocols.io]
A Comparative Analysis of DL-Aspartic Acid and Other Excitatory Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DL-Aspartic acid and other key excitatory amino acids (EAAs), including L-Glutamate, N-methyl-D-aspartate (NMDA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). The analysis is supported by experimental data from electrophysiological and biochemical studies, with detailed methodologies provided for key experiments.
Executive Summary
Excitatory amino acids are fundamental to neurotransmission in the central nervous system, primarily acting on ionotropic glutamate receptors (iGluRs), including NMDA and AMPA receptors. L-Glutamate is the principal endogenous agonist for these receptors. This guide focuses on the comparative pharmacology of this compound, dissecting the distinct roles of its D- and L-isomers, in relation to other well-characterized EAAs. While D-Aspartic acid demonstrates potent agonism at NMDA receptors, it surprisingly acts as a competitive antagonist at AMPA receptors. L-Aspartic acid is a weaker agonist at NMDA receptors and shows minimal activity at AMPA receptors. This differential activity highlights the nuanced roles these molecules play in glutamatergic signaling.
Data Presentation: Quantitative Comparison of Excitatory Amino Acid Activity
The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of the potency and binding affinity of various excitatory amino acids at NMDA and AMPA receptors.
Table 1: Potency (EC50) of Excitatory Amino Acids at Ionotropic Glutamate Receptors
| Compound | Receptor | EC50 (µM) | Experimental System |
| L-Glutamate | NMDA | 2.3[1] | Mouse embryonic hippocampal neurons |
| L-Aspartic acid | NMDA | 13.0[1] | Mouse embryonic hippocampal neurons |
| NMDA | NMDA | 16.0[1] | Mouse embryonic hippocampal neurons |
| L-Glutamate | AMPA | 480[1] | Mouse embryonic hippocampal neurons |
| AMPA | AMPA | 11 - 17 | Cultured rat cortical and spinal cord neurons |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Binding Affinity (Kb) of Aspartic Acid Isomers at AMPA Receptors
| Compound | Receptor | Kb (mM) | Experimental System |
| D-Aspartic acid | AMPA | 0.93[2][3] | Acutely isolated rat hippocampal neurons |
| L-Aspartic acid | AMPA | Little to no inhibitory action[2][3] | Acutely isolated rat hippocampal neurons |
Kb (Inhibitor constant) represents the concentration at which an antagonist would occupy 50% of the receptors if no agonist were present.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is utilized to measure the ion currents through receptor channels in response to the application of agonists.
Objective: To determine the EC50 values of excitatory amino acids by measuring agonist-evoked currents in neurons.
Methodology:
-
Cell Preparation: Acutely dissociated hippocampal neurons from rats or cultured neurons are used.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an internal solution.
-
Solutions:
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.1 Glycine, with the pH adjusted to 7.2.[4] To isolate AMPA receptor currents, the NMDA receptor channel blocker MK-801 (1 µM) and the GABAA receptor antagonist picrotoxin (100 µM) are included. For isolating NMDA receptor currents, the AMPA receptor antagonist CNQX (10 µM) and picrotoxin (100 µM) are added, and the external solution is made Mg2+-free.
-
Internal Pipette Solution: Typically contains (in mM): 130 CsCl, 10 BAPTA, and 10 HEPES, with the pH adjusted to 7.2.[4]
-
-
Procedure:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 mV or -70 mV.
-
Agonists are applied at varying concentrations using a rapid perfusion system.
-
The resulting inward currents are recorded and measured.
-
-
Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the agonist concentration. The EC50 value is calculated by fitting the data to the Hill equation.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the Kb value of D-Aspartic acid at the AMPA receptor.
Methodology:
-
Membrane Preparation: Crude postsynaptic densities are prepared from rat brain tissue.[5]
-
Assay Buffer: A standard buffer such as 50 mM Tris-HCl is used.
-
Radioligand: A radiolabeled ligand that specifically binds to the target receptor is used (e.g., [3H]AMPA for AMPA receptors).
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (e.g., D-Aspartic acid).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kb value is then calculated using the Cheng-Prusoff equation: Kb = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Excitatory Amino Acids
The activation of NMDA and AMPA receptors by excitatory amino acids initiates distinct downstream signaling cascades.
References
- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of DL-Aspartic Acid in Hormone Synthesis Stimulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Aspartic Acid's performance in stimulating hormone synthesis against other common alternatives. The information is supported by experimental data from human clinical trials, with a focus on testosterone and luteinizing hormone (LH) levels.
This compound: An Overview
This compound is a racemic mixture containing two isomers: D-Aspartic Acid and L-Aspartic Acid. While L-Aspartic Acid is one of the 20 proteinogenic amino acids, D-Aspartic Acid (DAA) is recognized for its role in the neuroendocrine system, particularly in the regulation of hormone synthesis.[1][2] DAA is endogenously synthesized from L-Aspartic Acid by the enzyme D-aspartate racemase and is found in significant concentrations in the pituitary gland and testes.[3][4][5]
The proposed mechanism for DAA's effect on hormone synthesis involves its action on the hypothalamic-pituitary-gonadal (HPG) axis. It is believed to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH).[1] LH then acts on the Leydig cells in the testes to promote the synthesis and release of testosterone.[1] Additionally, DAA may have direct effects on the testes, influencing steroidogenesis through second messenger systems like cyclic AMP (cAMP).[3][4][5]
Signaling Pathway of D-Aspartic Acid in Hormone Synthesis
References
- 1. Impact of DHEA supplementation on testosterone and estradiol levels in postmenopausal women: a meta-analysis of randomized controlled trials assessing dose and duration effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fenugreek extract supplement on testosterone levels in male: A meta‐analysis of clinical trials | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of vitamin D supplementation on testosterone levels in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of fenugreek glycoside supplementation in male subjects during resistance training: A randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Nuances of DL-Aspartic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of DL-Aspartic Acid and its key analogs: N-methyl-D-aspartic acid (NMDA), Aspartame, and Aminomalonic Acid. The information presented herein is intended to be a valuable resource for researchers in neuroscience, drug discovery, and biochemistry, offering a comparative overview supported by experimental data and detailed methodologies.
Structural and Functional Overview
Aspartic acid is a non-essential amino acid that exists as two stereoisomers, L-aspartic acid and D-aspartic acid.[1] While L-aspartic acid is a fundamental building block of proteins and a neurotransmitter, D-aspartic acid plays significant roles in the nervous and endocrine systems.[1][2] This guide explores the structural modifications of the parent molecule, this compound, to yield analogs with distinct biological activities.
-
N-methyl-D-aspartic acid (NMDA) is a synthetic analog of D-aspartic acid with a methyl group on the amino nitrogen. This modification makes it a highly specific agonist for the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4][5]
-
Aspartame , a widely used artificial sweetener, is a dipeptide methyl ester formed from L-aspartic acid and L-phenylalanine.[6] Its structure is significantly different from aspartic acid, yet it is metabolized in the body to produce aspartic acid, phenylalanine, and methanol.[7][8]
-
Aminomalonic acid is a structural analog of aspartic acid where a second carboxylic acid group replaces the methyl group of the side chain. This seemingly minor change transforms the molecule from a metabolic building block into a potent enzyme inhibitor.[9]
Comparative Data of this compound and Its Analogs
The following tables summarize the key physicochemical and biological properties of this compound and its analogs.
Table 1: Physicochemical Properties
| Property | This compound | N-methyl-D-aspartic acid (NMDA) | Aspartame | Aminomalonic Acid |
| Molecular Formula | C₄H₇NO₄ | C₅H₉NO₄ | C₁₄H₁₈N₂O₅ | C₃H₅NO₄ |
| Molecular Weight ( g/mol ) | 133.10 | 147.13 | 294.30 | 119.08 |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white solid |
| Melting Point (°C) | >300 (decomposes)[10] | 187 - 192[11] | 246 - 250 (decomposes)[4] | >220 (decomposes)[10] |
| Water Solubility | Sparingly soluble | Soluble | Slightly soluble, pH-dependent[7] | Soluble |
| pKa Values | α-COOH: ~1.9, β-COOH: ~3.7, α-NH₃⁺: ~9.6 | Not readily available | pKa1: 3.1, pKa2: 7.9[4] | Not readily available |
| Isoelectric Point (pI) | ~2.8 | Not readily available | 5.2[4] | Not readily available |
Table 2: Biological Activity and Receptor Interaction
| Analog | Primary Biological Target | Nature of Interaction | Binding Affinity (Ki) | Key Functional Role |
| L-Aspartic Acid | NMDA Receptor | Agonist | Not readily available in searched literature, but known to be less potent than glutamate. | Protein synthesis, neurotransmission.[1] |
| D-Aspartic Acid | NMDA Receptor | Agonist | Not readily available in searched literature. | Neurotransmission, hormone regulation.[2] |
| N-methyl-D-aspartic acid (NMDA) | NMDA Receptor | Selective Agonist | Not readily available in searched literature. | Excitatory neurotransmission, research tool for studying NMDA receptors.[4][5] |
| Aspartame | Sweet Taste Receptor (T1R2/T1R3) | Agonist | Not applicable (agonist at a taste receptor). | Artificial sweetener. |
| NMDA Receptor | Competitive Inhibitor | Not readily available in searched literature, but shown to inhibit glutamate binding competitively.[5] | ||
| Aminomalonic Acid | L-asparagine synthetase | Competitive Inhibitor | 2.3 mM (Leukemia 5178Y/AR), 1.5 mM (Mouse Pancreas)[1] | Enzyme inhibition, research tool.[9] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission. Its activation requires the binding of both glutamate (or an agonist like NMDA) and a co-agonist (glycine or D-serine). Upon activation, the channel opens, allowing the influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades involved in synaptic plasticity.
D-Aspartic Acid Signaling in Testosterone Synthesis
D-Aspartic acid is involved in the regulation of testosterone synthesis in the testes through a signaling cascade that involves the hypothalamus, pituitary gland, and Leydig cells.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the Ki.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors).
-
Radioligand: [³H]MK-801.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Test compounds (this compound and its analogs).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the test compound.
-
A fixed concentration of the radioligand ([³H]MK-801).
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NMDA receptor ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
L-Asparagine Synthetase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of aminomalonic acid for L-asparagine synthetase.
Principle: The activity of L-asparagine synthetase is measured by quantifying the amount of a product formed (e.g., AMP or ammonia) in a given time. The reduction in product formation in the presence of an inhibitor indicates the level of inhibition.
Materials:
-
Purified L-asparagine synthetase.
-
Substrates: L-aspartic acid, L-glutamine, ATP.
-
Inhibitor: Aminomalonic acid.
-
Assay buffer: e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂.
-
Detection reagent (e.g., Nessler's reagent for ammonia or a luminescence-based AMP detection kit).
-
Spectrophotometer or luminometer.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, L-aspartic acid, L-glutamine, and ATP.
-
Inhibitor Addition: Add various concentrations of aminomalonic acid to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding L-asparagine synthetase to all tubes.
-
Incubation: Incubate the reactions at 37°C for a fixed period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding trichloroacetic acid).
-
Product Quantification:
-
If measuring ammonia, centrifuge to remove precipitated protein, and add Nessler's reagent to the supernatant. Measure the absorbance at 480 nm.
-
If measuring AMP, follow the protocol of the commercial luminescence kit.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Use non-linear regression or a linearized plot (e.g., Lineweaver-Burk) to determine the type of inhibition and the Ki value.
-
Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To compare the vibrational modes of the functional groups in this compound and its analogs.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Procedure:
-
Sample Preparation: Prepare the samples as dry powders. For solid samples, they can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.
-
Background Spectrum: Record a background spectrum of the empty sample holder or KBr pellet.
-
Sample Spectrum: Place the sample in the spectrometer and record its infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands for functional groups such as O-H, N-H, C=O, C-N, and C-O.
-
Compare the spectra of the different analogs to identify shifts in peak positions and changes in peak intensities, which reflect structural differences.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic structure of this compound and its analogs.
Principle: When a single crystal is irradiated with X-rays, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted spots, the electron density map of the molecule can be calculated, revealing the atomic arrangement.
Procedure:
-
Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to best fit the experimental data.
-
Structure Validation and Analysis: Validate the final structure and analyze the geometric parameters (bond lengths, bond angles, torsion angles) to understand the molecule's conformation and intermolecular interactions.
References
- 1. Material Properties of L-Aspartic Acid [thinkdochemicals.com]
- 2. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
A Comparative Analysis of DL-Aspartic Acid Administration: In Vivo vs. In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro effects of DL-Aspartic acid administration. It is important to note that the vast majority of scientific research has focused on the D-enantiomer, D-Aspartic acid (D-Asp), due to its specific biological activities, particularly in the neuroendocrine system. The L-enantiomer, L-Aspartic acid, is a common proteinogenic amino acid involved in numerous metabolic pathways, but it does not exhibit the same hormonal regulatory effects as D-Asp. Therefore, this guide will primarily detail the effects of D-Aspartic acid, which is the active component of interest in the this compound racemic mixture for the applications discussed herein.
Summary of Quantitative Data
The following tables summarize the quantitative data from key in vivo and in vitro studies on D-Aspartic acid administration, highlighting its effects on hormone levels and cellular responses.
Table 1: In Vivo Effects of D-Aspartic Acid Administration in Animal Models
| Animal Model | Dosage & Administration Route | Duration | Key Findings | Reference |
| Male Rats | 2.0 µmol/g body weight (i.p. injection) | 5 hours | Pituitary D-Asp accumulation: 12-fold increase; Testis D-Asp accumulation: 4-fold increase; Serum Luteinizing Hormone (LH): 1.6-fold increase (p < 0.05); Serum Testosterone: 3.0-fold increase (p < 0.01); Serum Progesterone: 2.9-fold increase (p < 0.01). | [1][2] |
| Male Rats | 20 mM in drinking water | 12 days | Significant increase in serum LH and testosterone. | [3] |
| Healthy Men | 3.12 g Sodium D-Aspartate (oral) | 12 days | Serum LH increased by 33%; Serum Testosterone increased by 42%. | [4][5] |
| Female Green Frog | 2.0 µmol/g body weight (injection) | 3-6 hours | Significant increase in plasma testosterone outside the breeding season. | [5] |
Table 2: In Vitro Effects of D-Aspartic Acid Administration
| Cell/Tissue Type | D-Asp Concentration | Incubation Time | Key Findings | Reference |
| Isolated Rat Testes | Not specified | Not specified | Induced synthesis of testosterone. | [1][2] |
| Purified Rat Leydig Cells | 0.1 mM and 1.0 mM | 60 minutes | Increased synthesis of testosterone and cAMP (p < 0.001). | [3] |
| Murine Leydig (MA-10) Cells | 0.1 nM and 1.0 nM (with hCG) | Not specified | Synergistic increase in testosterone release with hCG (p=0.03 and p=0.04 respectively); Increased StAR protein levels. | [6] |
| Isolated Rat Pituitary | Not specified | Not specified | Increased release and synthesis of LH, mediated by cGMP. | [3] |
Key Signaling Pathways
The administration of D-Aspartic acid triggers a cascade of signaling events that differ in complexity between an integrated in vivo system and a controlled in vitro environment.
In Vivo Signaling Pathway
In vivo, D-Aspartic acid primarily acts on the hypothalamus-pituitary-gonadal (HPG) axis. It can also be converted to N-methyl-D-aspartate (NMDA), a potent neurotransmitter.[4]
In Vitro Signaling Pathway in Leydig Cells
In vitro studies using isolated Leydig cells have elucidated a more direct mechanism of action where D-Aspartic acid potentiates hormone-stimulated testosterone production.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Administration in Rats
-
Objective: To determine the effect of intraperitoneal D-Aspartic acid injection on hormone levels.
-
Reagents: Sodium D-aspartate solution.
-
Procedure:
-
Animals are divided into experimental and control groups.
-
The experimental group receives a single intraperitoneal (i.p.) injection of sodium D-aspartate at a dosage of 2.0 µmol/g body weight.[1][2]
-
The control group receives a corresponding volume of saline.
-
At specified time points (e.g., 5 hours post-injection), blood samples are collected via cardiac puncture under anesthesia.
-
Tissues such as the pituitary and testes are excised.
-
Serum is separated from the blood for hormone analysis (LH, testosterone, progesterone) using radioimmunoassay (RIA) or ELISA.
-
Excised tissues are processed to measure D-Aspartic acid accumulation using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Hormone levels and tissue D-Aspartate concentrations are compared between the control and experimental groups using statistical tests such as a t-test or ANOVA.
In Vitro Incubation of Leydig Cells
-
Objective: To assess the direct effect of D-Aspartic acid on testosterone synthesis in isolated Leydig cells.
-
Cell Model: Purified Leydig cells from adult male rats or a murine Leydig cell line (e.g., MA-10).[3][6]
-
Reagents: D-Aspartic acid, cell culture medium (e.g., DMEM), human chorionic gonadotropin (hCG), reagents for cAMP and testosterone assays (ELISA or RIA).
-
Procedure:
-
Leydig cells are isolated and purified from rat testes or the MA-10 cell line is cultured.
-
Cells are plated at a specific density (e.g., 1.0 x 10^6 cells/ml).[3]
-
Cells are incubated with varying concentrations of D-Aspartic acid (e.g., 0.1 mM and 1.0 mM) with or without a stimulating agent like hCG.[3][6]
-
Control groups are incubated without D-Aspartic acid.
-
Incubation is carried out at 37°C for a specified duration (e.g., 60 minutes).[3]
-
Following incubation, the culture medium is collected, and the cells are lysed.
-
The medium and cell lysates are analyzed for testosterone and cAMP concentrations.
-
Western blotting can be performed on cell lysates to determine the expression of key proteins like StAR.[6]
-
-
Data Analysis: Testosterone and cAMP levels, as well as protein expression, are compared across different treatment groups using statistical analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing in vivo and in vitro effects.
Conclusion
The administration of this compound, primarily through its active D-enantiomer, demonstrates significant effects on the neuroendocrine system. In vivo studies reveal a systemic effect, initiated at the level of the hypothalamus and pituitary gland, leading to a cascade that results in increased testosterone production in the testes.[4][7] This highlights the integrated physiological response to D-Aspartic acid.
In contrast, in vitro experiments provide a more focused view of the cellular mechanisms. These studies show that D-Aspartic acid can act directly on testicular Leydig cells, enhancing their capacity for steroidogenesis, particularly in synergy with hormonal stimulation by increasing the expression of the StAR protein and modulating LH receptor activity.[6][8]
For researchers and drug development professionals, understanding these differences is crucial. In vivo models are essential for evaluating the overall physiological and potential therapeutic effects, while in vitro models are invaluable for dissecting the specific molecular and cellular pathways of action. The collective evidence strongly supports the role of D-Aspartic acid as a regulator of steroidogenesis, with distinct but complementary mechanisms observable at both the systemic and cellular levels.
References
- 1. Involvement of D-aspartic acid in the synthesis of testosterone in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-Aspartic acid stimulates steroidogenesis through the delay of LH receptor internalization in a mammalian Leydig cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validating the Role of D-Aspartate in Developmental Neuroscience: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-aspartate's role in developmental neuroscience with key alternatives. It offers a synthesis of experimental data, detailed methodologies for critical experiments, and visual representations of relevant pathways and workflows to support further research and drug development in this field.
Introduction to D-Aspartate in Neurodevelopment
D-aspartate (D-Asp), a non-canonical D-amino acid, is transiently abundant in the mammalian brain during embryonic and early postnatal development, after which its concentration dramatically decreases.[1][2] This unique temporal expression pattern, coupled with its function as an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, positions D-aspartate as a critical signaling molecule in neurodevelopmental processes.[3][4] It is implicated in crucial events such as neurogenesis, neuronal migration, and synaptic plasticity.[5][6] The primary regulator of D-aspartate levels is the enzyme D-aspartate oxidase (DDO), which catabolizes D-aspartate and its expression significantly increases postnatally.[4][7] Understanding the precise role of D-aspartate in shaping the developing nervous system is crucial for elucidating the etiology of neurodevelopmental disorders and identifying potential therapeutic targets.
Comparative Analysis: D-Aspartate vs. Alternatives
This section compares the performance of D-aspartate with its endogenous stereoisomer L-aspartate and another key NMDA receptor co-agonist, D-serine, in the context of developmental neuroscience.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the concentration and effects of D-aspartate and its alternatives.
Table 1: Concentration of D-Aspartate in the Developing Human Prefrontal Cortex
| Developmental Stage | D-Aspartate Concentration (μmol/g wet weight) | D-Aspartate / Total Aspartate Ratio | Reference |
| Gestational Week 14 | Exceptionally High | 0.63 | [1] |
| Gestational Week 41 | Trace Level | - | [1] |
| Adult | 0.008 | - | [8] |
Table 2: Comparison of D-Aspartate and D-Serine in the Developing Human Frontal Cortex
| Amino Acid | Concentration Trend During Development | Receptor Site of Action | Reference |
| D-Aspartate | High in fetus, drastically decreases after birth | NMDA Receptor (glutamate site) | [1][9] |
| D-Serine | Persistently high throughout embryonic and postnatal life | NMDA Receptor (glycine co-agonist site) | [1][9] |
Table 3: Effects of D-Aspartate Depletion in Ddo Knock-in/Knockout Mouse Models
| Phenotype | Observation in Ddo Overexpressing/Knockout Mice | Reference |
| Neuronal Proliferation | Reduced number of BrdU-positive dorsal pallium neurons during corticogenesis in Ddo overexpressing mice. | [10] |
| Gray Matter Volume | Decreased cortical and striatal gray matter volume at adulthood in Ddo overexpressing mice. | [10] |
| Social Recognition Memory | Deficit in juvenile phase in Ddo overexpressing mice. | [10] |
| Synaptic Plasticity | Increased NMDA receptor-dependent long-term potentiation (LTP) in Ddo knockout mice. | [6] |
| Dendritic Morphology | Augmented spine density and dendritic length in the hippocampus and prefrontal cortex of Ddo knockout mice. | [6] |
| Testicular D-Asp Levels | Dramatic reduction in Ddo knock-in mice. | [11] |
| Serum Testosterone | Significant decrease in Ddo knock-in mice. | [11] |
| Spermatogenesis | Alterations suggested by decreased PCNA and SYCP3 expression in Ddo knock-in mice. | [11] |
| Apoptosis in Testis | Increase in cytosolic cytochrome c and TUNEL-positive cells in Ddo knock-in mice. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for D-Aspartate Quantification in Brain Tissue
This method allows for the sensitive and specific measurement of D-aspartate levels in brain tissue samples.
1. Sample Preparation: a. Rapidly dissect brain tissue in the cold and immediately freeze in microfuge tubes on dry ice.[12] b. To the frozen sample, add approximately 10 times the sample weight of cold 0.1 M perchloric acid and homogenize immediately.[12] c. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[12] d. Collect the supernatant for analysis. The pellet can be reserved for protein concentration measurement.[12]
2. Derivatization: a. Neutralize the acidic supernatant with a suitable base (e.g., 2 M KHCO3). b. Perform precolumn derivatization with a chiral reagent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), to form diastereomeric derivatives that can be separated by a reverse-phase HPLC column.[13]
3. HPLC Analysis: a. Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column. b. Use a mobile phase, for example, consisting of 50 mM ammonium acetate/methanol (96:4), with a flow rate of 1 mL/min.[14] c. Detect the derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., 340 nm excitation and 450 nm emission for OPA derivatives). d. Quantify D-aspartate concentration by comparing the peak area to a standard curve generated with known concentrations of D-aspartate.
Protocol 2: In Vitro Neuronal Migration Assay (Boyden Chamber/Transwell Assay)
This assay is used to quantify the chemotactic response of neurons to signaling molecules like D-aspartate.[15][16]
1. Cell Preparation: a. Dissect the brain region of interest (e.g., embryonic cortex) from rodent embryos at a specific developmental stage (e.g., E17).[17] b. Dissociate the tissue into a single-cell suspension using enzymatic (e.g., trypsin) and mechanical dissociation. c. Resuspend the cells in a defined culture medium.
2. Assay Setup: a. Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. b. In the lower chamber, add the medium containing the chemoattractant (e.g., D-aspartate, NMDA, or a control solution). c. In the upper chamber (the Transwell insert), seed the dissociated neurons.
3. Incubation and Analysis: a. Incubate the plate for a defined period (e.g., 4-16 hours) to allow for cell migration through the membrane. b. After incubation, fix and stain the cells on both sides of the membrane (e.g., with DAPI). c. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. d. Count the number of migrated cells on the lower surface of the membrane using a microscope. e. Compare the number of migrated cells in the presence of the chemoattractant to the control condition to determine the migratory response.
Protocol 3: Analysis of Dendritic Spine Morphology
This protocol outlines a general workflow for the visualization and quantitative analysis of dendritic spines.
1. Neuronal Labeling: a. Label individual neurons to visualize their dendritic processes and spines. This can be achieved through various methods, including:
- Golgi-Cox staining: A classic method for impregnating a sparse population of neurons with silver chromate.
- DiOlistic labeling: Biolistic delivery of lipophilic dyes (e.g., DiI) to label neurons in fixed tissue.[18]
- Transgenic animals: Using fluorescent reporter lines that label specific neuronal populations (e.g., Thy1-GFP mice).
- In utero electroporation: To introduce fluorescent protein expression plasmids into progenitor cells of the developing brain.[15]
2. Imaging: a. Acquire high-resolution images of the labeled dendrites using a confocal or two-photon microscope. Z-stack images are essential for 3D reconstruction.[19]
3. 3D Reconstruction and Analysis: a. Use specialized software (e.g., Imaris, Neurolucida) to reconstruct the dendritic segments and individual spines in three dimensions.[20] b. Quantify various morphological parameters, including:
- Spine density: Number of spines per unit length of dendrite.
- Spine morphology: Classify spines into categories such as "thin," "stubby," and "mushroom" based on their head-to-neck ratio and length.[20]
- Spine dimensions: Measure spine head diameter, neck length, and overall spine volume.[20]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: D-Aspartate signaling pathway in developmental neuroscience.
Caption: Experimental workflow for an in vitro neuronal migration assay.
Conclusion
The available evidence strongly supports a crucial and multifaceted role for D-aspartate in developmental neuroscience. Its transiently high concentration during embryonic brain development and its ability to activate NMDA receptors underscore its importance in processes like neuronal migration, proliferation, and the establishment of synaptic connections. Comparative analysis with D-serine highlights distinct temporal regulation and receptor site interactions, suggesting specialized roles for these D-amino acids. The phenotypic consequences observed in genetic models with altered D-aspartate metabolism further validate its significance in shaping brain architecture and function. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of D-aspartate action and to explore its potential as a therapeutic target in neurodevelopmental disorders.
References
- 1. Embryonic development and postnatal changes in free D-aspartate and D-serine in the human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights on the role of free D-aspartate in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 4. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DDO (gene) - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Free D-aspartate and D-serine in the mammalian brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-aspartate oxidase gene duplication induces social recognition memory deficit in mice and intellectual disabilities in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Aspartate Depletion Perturbs Steroidogenesis and Spermatogenesis in Mice [mdpi.com]
- 12. cores.emory.edu [cores.emory.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro, Ex Vivo and In Vivo Techniques to Study Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glutamate Acting at NMDA Receptors Stimulates Embryonic Cortical Neuronal Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Aspartic Acid Racemization Across Human Tissues
Guide for Researchers and Drug Development Professionals
Aspartic acid racemization (AAR) is a non-enzymatic, time- and temperature-dependent process wherein L-aspartic acid, the form predominantly found in living organisms, converts to its mirror image, D-aspartic acid.[1] This conversion accumulates in proteins over time, particularly in tissues with slow metabolic turnover.[2] The ratio of D- to L-aspartic acid (D/L ratio) serves as a valuable molecular indicator for protein aging and is a key biomarker in fields ranging from forensic science for age estimation to clinical research for understanding age-related pathologies.[3][4] This guide provides a comparative overview of aspartic acid racemization rates in different human tissues, supported by experimental data and detailed methodologies.
Comparative Racemization Rates by Tissue
The rate of aspartic acid racemization is fundamentally linked to the protein turnover rate of a given tissue. Tissues with metabolically stable proteins, where molecules are not replaced for years or even a lifetime, exhibit a significant and predictable accumulation of D-aspartic acid with age.[1] Conversely, tissues with high protein turnover show negligible accumulation.
Studies have consistently shown that tooth dentin is one of the best tissues for quantifying age-related racemization due to its extremely low protein turnover.[1][5] Other tissues like bone, eye lens, and the white matter of the brain also show a positive correlation between the D/L ratio and chronological age.[1][2][6] In contrast, tissues with rapid cellular and protein replacement, such as blood, are unsuitable for measuring this long-term aging process.[5][7]
The following table summarizes the comparative accuracy of age estimation based on aspartic acid racemization in different tissues, highlighting the profound impact of protein turnover.
| Tissue | Primary Protein Analyzed | Protein Turnover Rate | Accuracy of Age Estimation (Error Range) | Reference |
| Tooth Dentin | Collagen | Extremely Low | ± 4.5 years | [5][7] |
| Vitreous Fluid | Various proteins | Moderate | ± 22.6 years | [5][7] |
| Blood | Hemoglobin, Serum Albumin | High | ± 581.4 years | [5][7] |
Biological Consequences of Aspartic Acid Racemization
The accumulation of D-aspartic acid is not a benign process. The introduction of this isomeric form into the polypeptide chain can alter the three-dimensional structure of proteins, leading to changes in their biological activity and chemical properties.[1] This molecular alteration is considered a hallmark of aging and has been implicated as a pathophysiological factor in several age-related diseases.[1][3] Functional decline due to protein modification can contribute to conditions such as cataracts, atherosclerosis, and degenerative diseases of cartilage.[3][4]
The logical relationship between the aging process and the functional decline of tissues due to racemization is illustrated below.
Standard Experimental Protocol for AAR Analysis
The quantification of the D/L aspartic acid ratio is a precise process that requires careful sample preparation and sophisticated analytical techniques. While specific parameters may vary, the fundamental workflow is consistent across most laboratories. The most common methods involve either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
Detailed Methodology:
-
Sample Preparation:
-
Isolate the tissue of interest (e.g., dentin, bone). For teeth, this involves separating the crown and root and pulverizing the dentin to a fine powder.
-
Wash the sample with acetone and distilled water to remove contaminants.
-
Dry the cleaned sample completely.
-
-
Acid Hydrolysis:
-
Place a precisely weighed amount of the sample (typically 5-10 mg) into a hydrolysis tube.
-
Add 6 M hydrochloric acid (HCl) to the tube.
-
Seal the tube under a nitrogen atmosphere to prevent oxidation and heat at 110°C for 6-24 hours. This process breaks down the proteins into their constituent free amino acids.
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl.
-
The resulting amino acid mixture is then derivatized to create chiral molecules that can be separated and detected by the chromatography system. A common derivatizing agent is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[5][7] This creates fluorescent diastereomers.
-
-
Chromatographic Analysis:
-
Quantification:
-
The area under each peak in the resulting chromatogram is integrated to determine the concentration of D- and L-aspartic acid.
-
The D/L ratio is calculated from these concentrations. This ratio is then typically used in a linear regression formula to correlate with the chronological age of the sample.[5]
-
The following diagram outlines the standard experimental workflow for determining the D/L aspartic acid ratio.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Racemization of aspartic acid in human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Application of Aspartic Acid Racemization for Age Estimation in a Spanish Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DL-Aspartic Acid
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of DL-Aspartic acid, ensuring the safety of personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and ensures safe handling.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: A dust respirator should be used if there is a risk of generating dust.
Always work in a well-ventilated area, preferably under a fume hood, especially when handling powders or creating solutions.
II. Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is contaminated with other hazardous materials.
A. Solid this compound Waste
For pure, uncontaminated solid this compound:
-
Collection: Carefully sweep the solid material using appropriate tools to avoid creating dust.
-
Containerization: Place the collected solid into a clearly labeled, sealed, and suitable waste container.
-
Disposal: While some sources suggest that uncontaminated this compound can be disposed of in regular laboratory trash, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] Always adhere to local, regional, and national regulations for chemical waste disposal.[2][3]
B. Aqueous Solutions of this compound
Aqueous solutions of this compound require neutralization before they can be discharged into the sanitary sewer system.
-
pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the initial pH of the solution. This compound solutions are acidic.
-
Neutralization: Slowly add a dilute solution of a base, such as sodium carbonate, to the this compound solution while stirring.[4] Monitor the pH throughout this process.
-
Target pH Range: Continue adding the base until the pH of the solution is stable within the neutral range.
| Parameter | Value |
| Target pH for Sewer Disposal | 5.5 - 9.5[1] |
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the sanitary sewer, followed by flushing with a copious amount of water.[1]
C. Spill Management
In the event of a spill, the response will depend on the scale.
-
Small Spills:
-
Use appropriate tools to carefully collect the spilled solid material.
-
Place the collected material in a designated waste disposal container.
-
If necessary, neutralize any remaining residue with a dilute solution of sodium carbonate.[4]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[4]
-
-
Large Spills:
-
Use a shovel to transfer the spilled material into a suitable waste disposal container.[4]
-
Neutralize the residue with a dilute solution of sodium carbonate.[4]
-
Finish cleaning the area by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[4]
-
D. Disposal of Empty Containers
Properly cleaned empty containers can often be disposed of as regular trash.
-
Triple Rinse: Rinse the empty container that held this compound at least three times with water.
-
Deface Label: Completely remove or deface the chemical label on the container.
-
Dispose: Dispose of the clean, label-free container in the regular trash.
Contaminated packaging should be handled and disposed of in the same manner as the chemical substance itself.[2]
III. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for DL-Aspartic Acid
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling DL-Aspartic acid, including comprehensive personal protective equipment (PPE) guidelines, operational protocols, and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Essential Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it can be a skin and eye irritant, and its dust can be hazardous upon inhalation or ingestion.[1] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid this compound (weighing, transferring) | Splash goggles or safety glasses with side shields.[1][2] | Nitrile gloves.[3][4] | Standard lab coat.[1][2] | Dust respirator (NIOSH-approved) if dust is generated or in case of insufficient ventilation.[1][2] |
| Handling solutions of this compound | Splash goggles.[1] | Nitrile gloves.[3][4] | Standard lab coat.[1] | Generally not required if handled in a well-ventilated area or fume hood. |
| Cleaning up spills of solid this compound | Splash goggles.[1] | Nitrile gloves.[3][4] | Standard lab coat.[1] | Dust respirator (NIOSH-approved).[1][2] |
| Cleaning up spills of this compound solutions | Splash goggles.[1] | Nitrile gloves.[3][4] | Standard lab coat.[1] | Generally not required if handled in a well-ventilated area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic workflow is critical for minimizing risks associated with handling any chemical. The diagram below outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Detailed Experimental Protocols
1. Preparation:
-
Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to understand potential hazards and emergency procedures.
-
Don Appropriate PPE: As outlined in the table above, select and put on the necessary personal protective equipment.
-
Prepare the Workspace: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.[2] Have spill cleanup materials readily available.
2. Handling:
-
Weighing and Transferring: When handling the solid form, minimize the creation of dust.[5] Use a spatula for transferring the powder. If significant dust is generated, a dust respirator is required.[1][2]
-
Preparing Solutions: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
3. Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[6]
-
Gently sweep the absorbed material into a designated waste container.[7]
-
If necessary, neutralize the residue with a dilute solution of sodium carbonate.[2]
-
Clean the spill area with soap and water.[1]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) department.
-
Restrict access to the spill area.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Solid this compound: Uncontaminated, excess solid this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.
-
This compound solutions: Neutralize aqueous solutions to a pH between 6 and 8 with a suitable acid or base before disposing down the drain with copious amounts of water, if permitted by local regulations. Always check with your institution's EHS for specific guidelines.
2. Contaminated PPE and Materials:
-
Gloves, lab coats, and other disposable PPE: These items should be placed in a designated hazardous waste container.
-
Spill cleanup materials: All materials used to clean up spills of this compound should be treated as hazardous waste and disposed of in a sealed, labeled container.[7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. carlroth.com [carlroth.com]
- 6. acs.org [acs.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
